Boc-d-cys(trt)-oh
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTOWOURWBDELG-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH. It is a critical amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). This guide details its core chemical and physical properties, experimental protocols for its use and deprotection, and essential safety and handling information. The strategic application of its dual protecting groups—the acid-labile Boc group for the α-amine and the acid-sensitive trityl group for the thiol side-chain—is fundamental to the controlled synthesis of complex peptides, particularly those containing cysteine residues.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key properties are summarized below, providing essential data for its application in a laboratory setting.
| Property | Value | References |
| CAS Number | 87494-13-1 | [2][3] |
| Molecular Formula | C27H29NO4S | [3][4] |
| Molecular Weight | 463.59 g/mol (Note: some sources list 463.6 g/mol ) | |
| Appearance | White to off-white or slight yellow powder | |
| Melting Point | 143-146 °C | |
| Optical Rotation | [α]25/D: -24.0 to -29.0° (c=1 in ethanol) | |
| Purity (by HPLC/TLC) | ≥98% | |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | 2-8°C, sealed in a dry, dark place |
Role in Peptide Synthesis
This compound is a cornerstone building block in Boc-based solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the N-terminal amine, while the trityl (Trt) group safeguards the cysteine's reactive thiol side-chain. This orthogonal protection strategy is crucial for preventing unwanted side reactions, such as disulfide bond formation, during peptide chain elongation. The D-configuration of the cysteine residue is used to synthesize peptides with non-natural stereochemistry, which can enhance biological activity or resistance to enzymatic degradation.
Figure 1. Protective groups of this compound.
Experimental Protocols
The successful use of this compound in peptide synthesis hinges on precise deprotection and cleavage protocols.
N-α-Boc Group Deprotection
The Boc group is removed at each cycle of peptide synthesis to allow for the coupling of the next amino acid. This is achieved under moderately acidic conditions.
-
Reagent: A solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the TFA/DCM solution for approximately 20-30 minutes at room temperature.
-
During this step, tert-butyl cations are generated. It is crucial to wash thoroughly to remove byproducts.
-
Neutralize the resulting TFA salt of the N-terminal amine with a base, typically 10% Diisopropylethylamine (DIEA) in DMF, to prepare for the subsequent coupling step.
-
Final Cleavage and Trt Group Deprotection
The final step involves cleaving the completed peptide from the solid support and removing all side-chain protecting groups, including the S-trityl group. The Trt group is highly acid-labile.
-
Reagents (Cleavage Cocktail): A strong acid, typically TFA, is used in combination with "scavengers" to trap the reactive trityl and tert-butyl carbocations generated during deprotection. A common cocktail is Reagent K or a variation thereof.
-
Reagent K Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Simpler Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a highly effective scavenger for the trityl cation.
-
-
Protocol:
-
Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours. The duration may be optimized by monitoring the reaction progress with HPLC.
-
Filter the resin to collect the filtrate containing the deprotected peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
-
Figure 2. Workflow for SPPS using this compound.
HPLC Analysis Protocol
High-Performance Liquid Chromatography (HPLC) is essential for monitoring reaction completion and assessing the purity of the final peptide product.
-
System: A reverse-phase HPLC system with a C18 column is standard.
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, often a mixture of water and acetonitrile containing 0.1% TFA.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B is typically used to elute the peptide. For example, a gradient of 5% to 95% B over 15-30 minutes.
-
Detection: UV detection at 220 nm.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
-
Hazards: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection (safety glasses or goggles), and a dust mask (type N95).
-
Handling: Use in a well-ventilated area. Avoid generating dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, dark place at 2-8°C. Under these conditions, the compound is stable. For stock solutions, it is recommended to store them in aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
Conclusion
This compound is an indispensable reagent in the field of peptide chemistry. Its well-defined chemical properties and the specific lability of its protecting groups allow for the precise and controlled synthesis of D-cysteine-containing peptides. A thorough understanding of the experimental protocols for its use, particularly the conditions for deprotection and cleavage, is paramount for achieving high purity and yield in the synthesis of complex peptide-based therapeutics and research tools.
References
A Technical Guide to Boc-D-Cys(Trt)-OH: Properties, Synthesis Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH. This key reagent is a protected form of the non-natural D-cysteine amino acid, widely utilized in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics and research tools. This document details its chemical and physical properties, provides a representative experimental protocol for its use in Boc-SPPS, and illustrates the synthetic workflow.
Core Properties of this compound
This compound is a cornerstone building block in peptide chemistry, particularly within the Boc/Bzl protection strategy. The tert-butoxycarbonyl (Boc) group on the alpha-amino group and the bulky trityl (Trt) group on the thiol side chain provide orthogonal protection, enabling controlled, stepwise elongation of a peptide chain. The D-configuration of the chiral center is of particular interest for designing peptides with enhanced stability against enzymatic degradation.
Quantitative Data Summary
The following table summarizes the key quantitative and identifying information for this compound.
| Property | Value | References |
| Molecular Weight | 463.59 g/mol | [1][2] |
| Molecular Formula | C₂₇H₂₉NO₄S | [1] |
| CAS Number | 87494-13-1 | |
| Appearance | White to off-white or beige powder | [2] |
| Purity (by TLC) | ≥98% | [2] |
| Optical Rotation | [α]²⁵/D -24.0 to -29.0° (c=1 in ethanol) |
The Role of Protecting Groups in Peptide Synthesis
The strategic use of protecting groups is fundamental to successful peptide synthesis. In this compound, two key protecting groups are employed, each with a distinct role and lability.
Experimental Protocol: Incorporation of this compound via Boc-SPPS
The following is a representative protocol for the manual incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc/Bzl strategy. This protocol is based on established principles of solid-phase peptide synthesis.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU/HOBt or DCC/HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)
-
Cold diethyl ether
Protocol Steps:
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DCM, followed by three washes with DMF.
-
-
N-α-Boc Deprotection:
-
To remove the Boc group from the resin-bound amino acid, treat the resin with a solution of 50% TFA in DCM.
-
Perform a preliminary treatment for 1-2 minutes, drain, and then add fresh deprotection solution for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).
-
Wash the resin again with DMF (3x) and DCM (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the this compound (typically 2-4 equivalents relative to the resin substitution) by dissolving it in DMF with a coupling agent (e.g., HBTU/HOBt). Add DIEA to raise the pH to ~8.
-
Add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The cycle of deprotection, neutralization, and coupling can now be repeated for the next amino acid.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the Trt group) must be removed.
-
Wash the final peptidyl-resin with DCM and dry it under vacuum.
-
Treat the resin with a strong acid cleavage cocktail, typically containing hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). The Trt group can also be cleaved with TFA, but requires the use of scavengers like triisopropylsilane (TIS) to prevent re-attachment of the trityl cation. A common cleavage cocktail for Trp, Met, and Cys(Trt)-containing peptides is Reagent K (TFA/water/phenol/thioanisole/EDT).
-
After 1-2 hours at 0°C to room temperature, precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration and wash with cold ether.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Boc-SPPS Workflow Visualization
The logical workflow for a single cycle of Boc solid-phase peptide synthesis is illustrated below. This cycle is repeated for each amino acid to be added to the peptide chain.
Application in Drug Development
This compound is instrumental in synthesizing peptides with modified backbones or specific side-chain functionalities. The incorporation of a D-amino acid can significantly increase the peptide's half-life in vivo by making it resistant to proteases. The protected thiol group of cysteine is crucial for creating peptides with disulfide bridges, which are essential for constraining the peptide's conformation and often critical for biological activity. For example, this compound has been used in the total synthesis of spiruchostatin A, a potent histone deacetylase inhibitor. This highlights its utility in the development of complex, biologically active molecules for therapeutic applications.
References
An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-S-tritylcysteine (Boc-D-Cys(Trt)-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-D-S-tritylcysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH, is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry. Its strategic importance lies in the orthogonal protection scheme it offers, enabling the selective deprotection of the N-terminal Boc group under acidic conditions while the acid-labile S-trityl group remains intact, or vice-versa under specific conditions. This characteristic makes it an invaluable building block for the synthesis of complex peptides, including therapeutic peptides and other peptidomimetics, where precise control over disulfide bond formation and side-chain modifications is critical. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
Chemical Structure and Formula
This compound is the D-enantiomer of the cysteine derivative, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the thiol side chain is protected by a trityl (triphenylmethyl, Trt) group.
Molecular Formula: C₂₇H₂₉NO₄S[1][2][3][4]
Structure:
The structure features a chiral center at the alpha-carbon, with the D-configuration. The bulky trityl group provides effective steric protection for the highly reactive thiol group of the cysteine residue, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 87494-13-1 | |
| Molecular Weight | 463.59 g/mol | |
| Appearance | White to slight yellow or beige powder | |
| Purity (TLC) | ≥98% | |
| Optical Rotation [α]²⁵/D | -24.0 to -29.0° (c=1 in ethanol) | |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage Temperature | 15-25°C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from D-cysteine.
Step 1: Synthesis of S-trityl-D-cysteine (H-D-Cys(Trt)-OH)
This step involves the protection of the thiol group of D-cysteine with a trityl group.
-
Materials: D-cysteine hydrochloride, triphenylmethyl chloride (trityl chloride), N,N-dimethylformamide (DMF), aqueous sodium acetate.
-
Procedure:
-
Dissolve D-cysteine hydrochloride and triphenylmethyl chloride in anhydrous DMF.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours.
-
Precipitate the product by adding aqueous sodium acetate solution.
-
Filter the white precipitate, wash with water, and then stir in warm acetone.
-
Filter the purified product and dry under vacuum.
-
Step 2: N-terminal Boc Protection
The free amino group of S-trityl-D-cysteine is then protected with a Boc group.
-
Materials: S-trityl-D-cysteine, di-tert-butyl dicarbonate (Boc₂O), 2N sodium hydroxide solution, dichloromethane, concentrated hydrochloric acid, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve S-trityl-D-cysteine in a 2N NaOH solution.
-
Add di-tert-butyl dicarbonate to the solution and stir at room temperature for 24 hours.
-
After the reaction is complete, acidify the aqueous solution to pH 2 with concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound as a white foamy solid.
-
Characterization
-
Thin Layer Chromatography (TLC): Purity can be assessed using TLC with appropriate solvent systems. A purity of ≥98% is standard for commercially available products.
-
Infrared (IR) Spectroscopy: The identity of the compound can be confirmed by the presence of characteristic absorption bands for the functional groups (e.g., C=O of the carboxylic acid and carbamate, N-H, and aromatic C-H). Commercial suppliers confirm the identity via IR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Although specific data for the D-enantiomer is not readily published, the spectrum is expected to be identical to that of the L-enantiomer. Key signals include a singlet around 1.37 ppm for the nine protons of the tert-butyl group, multiplets for the alpha and beta protons of the cysteine backbone, and a large multiplet between 7.14-7.38 ppm for the fifteen protons of the trityl group.
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the carbons of the cysteine backbone, and the aromatic carbons of the trityl group.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Boc-chemistry SPPS. The following is a general protocol for its incorporation into a growing peptide chain on a solid support.
Protocol: In Situ Neutralization Coupling
This method is efficient as it combines the neutralization and coupling steps, which can help to minimize peptide chain aggregation.
-
Materials: Peptide-resin with a free N-terminal amine (as a TFA salt), this compound, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DMF, DIEA (N,N-diisopropylethylamine).
-
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Boc deprotection using 100% trifluoroacetic acid (TFA).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
Add this solution to the reaction vessel containing the deprotected peptide-resin.
-
Immediately add DIEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture for 10-15 minutes.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF.
-
Cycle Repetition: Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Visualization of Key Processes
Synthesis Pathway of this compound
Caption: A simplified workflow for the two-step synthesis of this compound.
In Situ Neutralization Cycle in Boc-SPPS
References
A Technical Guide to the Application of Boc-D-Cys(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Boc-D-Cys(Trt)-OH, chemically known as N-(tert-Butoxycarbonyl)-S-trityl-D-cysteine, is a critical building block in synthetic peptide chemistry. Its dual-protection scheme, featuring an acid-labile Boc group for the α-amino group and a bulky, also acid-sensitive, Trityl group for the thiol side chain, makes it particularly well-suited for Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] This guide details its primary application, chemical properties, and the experimental protocols for its use.
Core Principles and Application
The principal application of this compound is in Boc Solid-Phase Peptide Synthesis (SPPS) .[2] This methodology involves the stepwise assembly of a peptide chain from the C-terminus to the N-terminus while it is anchored to an insoluble resin support.[1][] The strategy is predicated on differential acid lability:
-
Nα-Boc Protection: The tert-Butoxycarbonyl (Boc) group is used for the temporary protection of the N-terminal amine. It is removed at the beginning of each synthesis cycle using a moderate acid, typically Trifluoroacetic Acid (TFA).
-
Side-Chain Trityl (Trt) Protection: The Trityl (Trt) group protects the highly nucleophilic thiol side chain of the D-cysteine residue. This prevents unwanted side reactions, such as oxidation or disulfide bond formation, during synthesis. The Trt group is stable to the moderate acid conditions used for Boc removal but is cleaved during the final, harsh acidolytic step that releases the completed peptide from the resin.
The use of the D-enantiomer allows for the synthesis of non-natural peptides, which can offer enhanced stability against enzymatic degradation and unique pharmacological properties.
Chemical and Physical Properties
A summary of the key quantitative and qualitative properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₉NO₄S | |
| Molecular Weight | 463.59 g/mol | |
| CAS Number | 87494-13-1 | |
| Appearance | White to off-white solid | |
| Melting Point | 143-146 °C | |
| Assay (Purity) | ≥97% | |
| Optical Activity | [α]20/D +27.5° (c = 1 in ethanol) | |
| Primary Application | Boc Solid-Phase Peptide Synthesis |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Protocol 1: Boc-SPPS Cycle for Amino Acid Incorporation
This protocol outlines the cyclical process for elongating the peptide chain. The synthesis proceeds through repeated steps of deprotection, neutralization, and coupling.
Materials:
-
Peptide-resin (e.g., Merrifield or PAM resin)
-
Boc-protected amino acid (e.g., this compound)
-
Deprotection Solution: 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Washing Solvents: DCM, Isopropanol (IPA), N,N-Dimethylformamide (DMF)
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF
-
Activation Reagents:
-
Option A: HBTU/HOBt/DIEA in DMF
-
Option B: DCC/HOBt in DMF/DCM
-
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (25-50% TFA in DCM) to the resin and agitate for 1-2 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual acid and byproducts. Perform the following washes, agitating for 1 minute for each wash:
-
DCM (3 times)
-
Isopropanol (IPA) (2 times)
-
DCM (3 times)
-
-
-
Neutralization:
-
Add the neutralization solution (e.g., 10% DIEA in DCM) to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step once more to ensure the N-terminal amine is in its free base form.
-
Wash the resin with DCM (3 times).
-
-
Amino Acid Coupling (HBTU Activation Example):
-
In a separate vessel, dissolve the incoming Boc-amino acid (e.g., this compound, 2-3 equivalents relative to resin loading) and HBTU (1.95 equivalents) in DMF.
-
Add DIEA (3 equivalents) to the mixture to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Diagram 1: Boc-SPPS Workflow
Caption: A single cycle in Boc Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step where the synthesized peptide is cleaved from the resin support, and the side-chain protecting groups, including the S-Trityl group from cysteine, are removed. This procedure requires a strong acid cleavage cocktail.
Caution: Anhydrous Hydrogen Fluoride (HF) is historically common but extremely toxic and corrosive. Modern methods often use a high concentration of TFA with scavengers. The following protocol is based on a TFA cleavage cocktail.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% 1,2-Ethanedithiol (EDT) or water. TIS and EDT act as scavengers to trap the reactive Trityl cations and other byproducts, preventing side reactions.
-
Cold diethyl ether
-
Centrifuge and tubes
-
Nitrogen gas stream or vacuum for drying
Methodology:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel within a fume hood.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the peptide-resin (a typical ratio is 10 mL of cocktail per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The resin may turn yellow or orange, which is characteristic of the liberated trityl cation.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate, which contains the dissolved peptide.
-
Add the filtrate to a larger volume of cold diethyl ether (typically 10 times the volume of the filtrate) to precipitate the crude peptide.
-
-
Washing and Drying:
-
Transfer the suspension to a centrifuge tube and pellet the peptide by centrifugation.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Dry the final peptide pellet under a stream of nitrogen or under vacuum.
-
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram 2: Cleavage and Deprotection Logic
Caption: Workflow for final peptide cleavage, deprotection, and purification.
References
Technical Guide: Storage and Stability of Boc-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the storage, stability, and handling of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a critical building block in peptide synthesis and drug development. Understanding the stability profile of this reagent is essential for ensuring the integrity of synthetic processes and the quality of the final products.
Chemical Properties and Structure
This compound is a derivative of the amino acid D-cysteine, featuring two key protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the amine and the bulky, also acid-labile, trityl (Trt) group on the thiol side chain.
Chemical Structure:
In-Depth Technical Guide to the Safe Handling and Use of Boc-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, detailed experimental protocols, and relevant biological context for N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH). This document is intended to supplement, not replace, standard Safety Data Sheets (SDS) and institutional safety protocols.
Chemical Identification and Properties
This compound is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the trityl (Trt) group protects the thiol side chain of D-cysteine.
| Property | Value |
| Chemical Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid |
| Synonyms | N-α-t-Boc-S-trityl-D-cysteine, Boc-S-trityl-D-cysteine |
| CAS Number | 87494-13-1 |
| Molecular Formula | C₂₇H₂₉NO₄S |
| Molecular Weight | 463.6 g/mol |
| Appearance | White to off-white or slight yellow crystalline powder.[1][2] |
| Melting Point | 143-146 °C |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |
| Optical Rotation | [α]25/D -24.0 to -29.0° (c=1 in ethanol).[2] |
| Storage Temperature | 15-25°C.[2] Some suppliers recommend 2-8°C for long-term storage. Store in a dry, well-ventilated place. Keep container tightly closed. |
Hazard Identification and Toxicological Information
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Quantitative Toxicological Data
Disclaimer: The following data pertains to D-cysteine and should be interpreted with caution as the toxicological properties of the protected derivative, this compound, may differ significantly.
A 4-week repeated-dose oral toxicity study in rats for D-cysteine established the following:
| Parameter | Value | Species | Route | Reference |
| NOAEL | 500 mg/kg/day | Rat | Oral (gavage) |
Observed Effects of D-cysteine in Rats (at higher doses):
-
Anemia
-
Renal injuries, including crystal deposition in the medulla
-
Focal erosion in the stomach mucosa
-
Salivation
Experimental Protocols
Safe Handling and Personal Protective Equipment (PPE)
Due to its irritating properties, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or higher-rated dust mask is recommended.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound is a key reagent in Boc-SPPS. The following is a generalized protocol for its incorporation into a peptide chain.
Materials:
-
Merrifield or PAM resin
-
This compound
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Scavengers for cleavage (e.g., triisopropylsilane (TIS), water)
Protocol:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with a solution of 5-10% DIEA in DCM until the resin is no longer acidic.
-
Wash the resin with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
Dissolve this compound (typically 3-5 equivalents) and a coupling agent (e.g., HBTU) in a minimal amount of DMF or DCM.
-
Add DIEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: After complete coupling, wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Trityl Deprotection:
-
After the final coupling and Boc deprotection, wash and dry the peptidyl-resin.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers.
-
For peptides containing trityl-protected cysteine, the addition of triisopropylsilane (TIS) to the cleavage cocktail is crucial to prevent the re-attachment of the trityl cation to the deprotected thiol group. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
Biological Context: Histone Deacetylase (HDAC) Inhibition
This compound is a building block for the synthesis of various peptides, including some with therapeutic potential. For instance, it has been used in the synthesis of spirocysteine, a bicyclic depsipeptide that acts as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of anti-cancer agents that interfere with the function of HDAC enzymes.
HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
HDAC inhibitors block the active site of HDACs, leading to the hyperacetylation of histones. This results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21 and p53. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Accidental Release and Disposal
Spill Cleanup:
-
Wear appropriate PPE as described in section 3.1.
-
Avoid generating dust.
-
Sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous chemical waste.
This guide provides a framework for the safe and effective use of this compound in a research and development setting. Always consult the specific Safety Data Sheet provided by the supplier and adhere to all institutional safety policies.
References
role of trityl group in cysteine protection
An In-depth Technical Guide on the Core Role of the Trityl Group in Cysteine Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic protection of amino acid side chains is a cornerstone of successful peptide synthesis and the development of complex peptide-based therapeutics. Among the proteinogenic amino acids, cysteine presents a unique challenge due to the high nucleophilicity and susceptibility to oxidation of its thiol group.[1] Inadequate protection can lead to a host of undesirable side reactions, including disulfide scrambling, alkylation, and racemization, ultimately compromising the purity and yield of the target peptide.[1][2]
The triphenylmethyl (trityl, Trt) group has long been a stalwart protecting group for the cysteine thiol, offering a robust and versatile solution for chemists.[3][4] Its widespread adoption, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), stems from a favorable combination of stability, selective lability, and steric properties. This technical guide provides a comprehensive overview of the role of the trityl group in cysteine protection, detailing its mechanism of action, practical applications, and relevant experimental protocols.
Core Principles of Trityl Protection
The utility of the trityl group is rooted in several key chemical principles that make it highly effective for cysteine protection in a variety of synthetic contexts.
Mechanism of Protection and Deprotection
The trityl group is introduced onto the cysteine thiol via a nucleophilic substitution reaction, typically using trityl chloride in the presence of a base. The protection mechanism involves the attack of the thiolate anion on the trityl chloride.
Deprotection, or cleavage, of the S-trityl bond is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism proceeds through the formation of a highly stable trityl carbocation, which is stabilized by resonance across its three phenyl rings. This inherent stability of the leaving group facilitates the cleavage under relatively mild acidic conditions.
Key Advantages of the Trityl Group
The trityl group offers several distinct advantages that have cemented its place as a preferred choice for cysteine protection:
-
Acid Lability: The S-Trt bond is readily cleaved by TFA, which is often used in the final step of SPPS to cleave the peptide from the resin. This allows for simultaneous deprotection of the cysteine side chain with global deprotection.
-
Steric Bulk: The significant steric hindrance provided by the three phenyl rings of the trityl group offers effective protection against unwanted side reactions at the thiol group. This bulkiness can also help to disrupt peptide aggregation during synthesis.
-
Orthogonality with Fmoc Chemistry: The trityl group is stable to the basic conditions (e.g., piperidine) used for the removal of the Fmoc protecting group from the N-terminus in SPPS. This orthogonality is crucial for the stepwise assembly of the peptide chain without premature deprotection of the cysteine side chain.
-
Ease of Monitoring: The cleavage of the trityl group generates the trityl cation, which is a chromophore and can be monitored by UV-Vis spectroscopy, allowing for real-time tracking of the deprotection reaction.
Considerations and Limitations
Despite its numerous advantages, there are important considerations to keep in mind when using trityl protection:
-
Reversibility of Cleavage and the Role of Scavengers: The reaction between the trityl cation and the free thiol is reversible. To prevent re-tritylation of the cysteine or alkylation of other nucleophilic residues like tryptophan, the use of scavengers in the cleavage cocktail is essential. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly quenches the trityl cation to form triphenylmethane.
-
Racemization: The coupling of Fmoc-Cys(Trt)-OH can be prone to racemization, particularly when using certain activation methods. Careful selection of coupling reagents and conditions is necessary to minimize this side reaction.
-
Incomplete Deprotection: In some cases, incomplete removal of the trityl group can occur. This can often be overcome by optimizing the cleavage cocktail composition and reaction time.
Quantitative Data Summary
The efficiency of coupling and deprotection steps is critical for the synthesis of high-quality peptides. The following tables summarize key quantitative data related to the use of trityl-protected cysteine.
Table 1: Racemization of Cysteine Derivatives During Coupling
| Cysteine Derivative | Coupling Conditions | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
Data sourced from Sigma-Aldrich product information.
Table 2: Cleavage Efficiency of S-Trityl Group
| Cleavage Cocktail | Time (hours) | Temperature (°C) | Cleavage Efficiency (%) | Notes |
| TFA/TIS/H₂O (95:2.5:2.5) | 2 | Room Temperature | >95 | Standard condition for complete deprotection. |
| 1% TFA in DCM | - | Room Temperature | Slow cleavage | S-Trt is slowly cleaved under these conditions. |
Experimental Protocols
The following sections provide detailed methodologies for the introduction and removal of the trityl protecting group from cysteine.
Protocol for S-Tritylation of Cysteine
This protocol describes the protection of the cysteine thiol group with trityl chloride in solution.
Materials:
-
L-Cysteine
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Trityl chloride
-
Ice-cold water
-
Diethyl ether
Procedure:
-
Dissolve L-cysteine in DMF.
-
Cool the solution in an ice bath and add triethylamine (2 equivalents) dropwise while stirring.
-
In a separate container, dissolve trityl chloride (1 equivalent) in DMF.
-
Add the trityl chloride solution to the cysteine solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate and wash with cold water and then with diethyl ether.
-
Dry the product under vacuum.
Protocol for Fmoc-SPPS of a Cysteine-Containing Peptide using Fmoc-Cys(Trt)-OH
This protocol outlines the incorporation of a trityl-protected cysteine into a growing peptide chain during manual Fmoc-SPPS.
Materials:
-
Fmoc-compatible resin (e.g., Wang resin)
-
Fmoc-amino acids, including Fmoc-Cys(Trt)-OH
-
Coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (or Fmoc-Cys(Trt)-OH) and the coupling reagent in DMF.
-
Add the activation agent (e.g., DIPEA) and pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.
Protocol for Cleavage and Deprotection of a Trityl-Protected Peptide from Resin
This protocol details the final cleavage of the peptide from the solid support and the simultaneous removal of the trityl group from the cysteine residue.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin in a reaction vessel. The resin may turn a deep yellow color due to the formation of the trityl cation.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with additional TFA and then with DCM. Combine all filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.
-
-
Drying: Dry the peptide pellet under vacuum.
Visualizations
The following diagrams illustrate key workflows and mechanisms related to the use of the trityl group in cysteine protection.
Workflow for Incorporating Trityl-Protected Cysteine in Fmoc-SPPS
Caption: General workflow for incorporating a trityl-protected cysteine in Fmoc-SPPS.
Mechanism of Acid-Catalyzed Deprotection of S-Trityl Group
Caption: Acid-catalyzed deprotection of an S-trityl group proceeds via a stable carbocation.
Orthogonal Protection Strategy for Regioselective Disulfide Bond Formation
Caption: Orthogonal use of Trt and Acm groups for sequential disulfide bond formation.
Conclusion
The trityl group remains an indispensable tool in the arsenal of the peptide chemist for the protection of cysteine. Its well-understood chemistry, favorable properties in the context of Fmoc-SPPS, and the wealth of available literature make it a reliable and effective choice for a wide range of applications, from the synthesis of simple peptides to the construction of complex disulfide-rich molecules. A thorough understanding of its advantages, limitations, and the nuances of its application, particularly with respect to cleavage conditions and the use of scavengers, is paramount for achieving successful and high-yielding peptide syntheses. This guide serves as a foundational resource for researchers, scientists, and drug development professionals leveraging the power of trityl protection in their synthetic endeavors.
References
The Enduring Workhorse: An In-depth Technical Guide to the Boc Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS) for decades. Its robustness, ease of introduction, and well-characterized reactivity have made it an indispensable tool in the synthesis of peptides for research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the Boc group's role in peptide synthesis, detailing its underlying chemistry, practical applications, and established protocols.
Core Principles of Boc Protection in Peptide Synthesis
The primary function of the Boc group is the reversible protection of the α-amino group of an amino acid.[1] This prevents unwanted side reactions during peptide bond formation, thereby ensuring the correct amino acid sequence is assembled.[1] The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1]
A key feature of the Boc strategy is its reliance on a "graduated acid lability" approach.[2] The Nα-Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide synthesis.[1] In contrast, protecting groups for reactive amino acid side chains are typically benzyl-based and require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage step.
Mechanism of Boc Protection
The introduction of the Boc group proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid attacks one of the carbonyl carbons of Boc anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into the volatile byproducts carbon dioxide and tert-butanol.
Mechanism of Boc Deprotection
The removal of the Boc group is achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA. This protonation enhances the leaving group ability of the carbamate. The subsequent cleavage of the tert-butyl-oxygen bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
Quantitative Data in Boc-Based Peptide Synthesis
The efficiency of both the protection and deprotection steps, as well as the solubility of the building blocks, are critical for the overall success of peptide synthesis. The following tables summarize key quantitative data related to the Boc protecting group.
Table 1: Yields for Boc Protection of Amino Acids
| Amino Acid | Reagents | Solvent System | Yield (%) | Reference |
| L-Alanine | (Boc)₂O, Triethylamine | Acetone/Water | 93 | |
| L-Alanine Methyl Ester HCl | (Boc)₂O, Triethylamine | Not specified | 92.2 | |
| Pyrrolidine | (Boc)₂O, Triethylamine | Dichloromethane | 100 | |
| Various Amines | (Boc)₂O, DMAP (catalytic) | Tetrahydrofuran | Quantitative |
Table 2: Deprotection Conditions and Peptide Purity
| Deprotection Reagent | Deprotection Time | Average Peptide Purity | Key Observation | Reference |
| 55% TFA in Dichloromethane | 30 min | 9% higher than 100% TFA | Reduced formation of omission analogs | |
| 100% TFA | 5 min | Lower | Increased omission analogs due to insufficient resin swelling |
Table 3: Solubility of Representative Boc-Amino Acids
| Boc-Amino Acid | Solubility in Organic Solvents | Water Solubility | Reference |
| General Boc-Amino Acids | Good solubility in dichloromethane, DMF, ethyl acetate | Poor | |
| BOC-ON | Very soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Soluble in methanol, 2-propanol, and tert-butanol. | Insoluble |
Experimental Protocols
The following are detailed protocols for the protection of an amino acid with the Boc group and a standard cycle of Boc-based solid-phase peptide synthesis.
Protocol for Boc Protection of an Amino Acid (e.g., L-Alanine)
Materials:
-
L-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Acetone
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Dilute Hydrochloric Acid (HCl)
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-alanine (e.g., 20 mmol) in a mixture of water (20 ml) and acetone (40 ml) in a reaction flask.
-
While stirring, add triethylamine (1.5 equivalents).
-
Slowly add di-tert-butyl dicarbonate (22 mmol) while maintaining the temperature at 25°C.
-
Continue stirring the reaction mixture for 4 hours.
-
Remove the acetone by distillation under reduced pressure.
-
Extract the aqueous layer with ether (3 x 10 ml) to remove unreacted (Boc)₂O.
-
Adjust the pH of the aqueous layer to 2-3 with dilute HCl.
-
Extract the product into ethyl acetate (4 x 60 ml).
-
Combine the organic layers and wash with saturated brine solution (2 x 10 ml).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness.
-
Crystallize the obtained product from a mixture of ethyl acetate and petroleum ether (1:2 volume ratio) to yield Boc-L-alanine.
Protocol for a Manual Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS workflow.
Materials:
-
Boc-protected amino acid-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Boc-protected amino acid (for the next coupling)
-
Coupling reagents (e.g., HBTU/HOBt or DCC/HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a fritted reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a 50% solution of TFA in DCM for 5 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for an additional 20 minutes. If the sequence contains Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution to scavenge the generated tert-butyl cations.
-
-
Washing: Wash the peptide-resin with DCM (2x) and then IPA (2x) to remove residual TFA.
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x).
-
-
Amino Acid Coupling (HBTU activation):
-
In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using the ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Mandatory Visualizations
The following diagrams illustrate the core chemical transformations and the overall workflow of Boc-based peptide synthesis.
References
Methodological & Application
Application Notes and Protocols for Boc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Cys(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The use of the D-enantiomer of cysteine allows for the synthesis of peptides with modified structures, potentially leading to increased stability against enzymatic degradation and altered biological activity. The bulky trityl (Trt) group provides robust protection for the reactive sulfhydryl side chain of cysteine, preventing unwanted side reactions during peptide chain elongation. This document provides detailed application notes and experimental protocols for the effective use of this compound in SPPS.
The trityl group is highly acid-labile, which allows for its removal during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). However, this process generates stable trityl cations that can lead to side reactions, such as re-alkylation of the deprotected cysteine or modification of other sensitive residues like tryptophan. Therefore, the use of scavengers in the cleavage cocktail is essential to ensure high purity and yield of the target peptide.
Key Applications of this compound in SPPS
-
Synthesis of Peptides with D-amino acids: Incorporating D-cysteine can enhance the proteolytic stability of synthetic peptides, a desirable attribute for therapeutic candidates.
-
Formation of Disulfide Bridges: The Trt group can be selectively removed to allow for the formation of disulfide bonds, which are crucial for the structural integrity and biological function of many peptides.
-
Introduction of a Free Thiol Group: Following cleavage and deprotection, the free sulfhydryl group of D-cysteine is available for site-specific modifications, such as pegylation, labeling with fluorescent probes, or conjugation to carrier proteins.
Quantitative Data Summary
Table 1: Comparison of Common Cleavage Cocktails for Cys(Trt)-Containing Peptides
| Cleavage Cocktail (v/v/v) | Target Residues for Scavenging | Typical Reaction Time | Purity (%) | Notes |
| TFA / TIS / H₂O (95:2.5:2.5) [1] | Trt, tBu | 2-3 hours | Good | A standard, effective cocktail for many peptides. TIS is a highly efficient scavenger for the trityl cation.[1][2] |
| Reagent K: TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) [1] | Trt, tBu, Pbf, and other sensitive residues | 2-4 hours | High | A more robust and powerful cocktail for complex peptides, especially those with multiple sensitive residues.[1] It is, however, malodorous. |
| TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Trt, tBu, and other sensitive residues | 2-4 hours | High | Another strong cocktail for complex peptides. |
| TFA / TIS / H₂O / EDT (94:1:2.5:2.5) | Trt, tBu, and protection of the free thiol | 1.5-3 hours | High | EDT is included to protect the free cysteine thiol from oxidation. |
Note: Purity can be sequence-dependent. The data presented is indicative of general performance.
Table 2: Racemization of Cysteine with Different Coupling Reagents (Fmoc context)
Obtaining direct, side-by-side comparative data for the coupling efficiency and racemization of This compound is challenging. However, data from studies on Fmoc-Cys(Trt)-OH can provide valuable insights. Cysteine is prone to racemization, and the choice of coupling reagent is critical.
| Coupling Reagent/Method | Base | Racemization (% D-Cys) | Key Considerations |
| DIC/HOBt | None/DIPEA | Low | A classic and effective method that generally results in low racemization. |
| HBTU | DIPEA or NMM | Moderate | A widely used and effective reagent, though can lead to higher racemization than DIC/HOBt. |
| HATU | DIPEA, NMM, or Collidine | Low to moderate | Offers fast reaction times and high efficiency, often with reduced side reactions compared to HBTU. |
Note: While this data is from Fmoc-SPPS, the general trends in racemization potential for these coupling reagents are relevant to Boc-SPPS.
Experimental Protocols
Protocol 1: Manual Boc-SPPS Workflow for a Peptide Containing this compound
This protocol outlines the standard manual steps for incorporating this compound into a peptide chain on a solid support like Merrifield or PAM resin.
1. Resin Preparation and Swelling:
- Place the resin in a reaction vessel.
- Swell the resin in dichloromethane (DCM) for 1-2 hours, followed by washing with dimethylformamide (DMF).
2. Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
- Drain the solution.
- Treat the resin again with 50% TFA in DCM for 20-30 minutes.
- Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
3. Neutralization:
- Neutralize the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
- Wash the resin thoroughly with DCM and DMF.
4. Amino Acid Coupling (HBTU/DIPEA mediated):
- In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF.
- Add DIEA (4-6 equivalents) to the activation solution and vortex for 1-2 minutes.
- Immediately add the activated amino acid solution to the deprotected and neutralized resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Monitor the reaction completion with a Kaiser test. A negative test (beads remain colorless or yellow) indicates complete coupling.
5. Washing:
- Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
6. Repeat Cycle:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage of the Peptide from the Resin and Deprotection of Cys(Trt)
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the Trt and other acid-labile protecting groups.
1. Resin Preparation:
- After the final coupling and deprotection cycle, thoroughly wash the peptide-resin with DMF and DCM.
- Dry the peptide-resin completely under high vacuum for at least 3 hours, or preferably overnight. Incomplete drying can lead to side reactions.
2. Preparation of Cleavage Cocktail (TFA/TIS/H₂O):
- In a fume hood, prepare the cleavage cocktail by combining 95% TFA, 2.5% TIS, and 2.5% H₂O.
- For 100 mg of resin, prepare approximately 2 mL of the cocktail.
- Chill the cleavage cocktail in an ice bath for 5-10 minutes.
3. Cleavage Reaction:
- Place the dried peptide-resin in a suitable reaction vessel.
- Add the chilled cleavage cocktail to the resin.
- Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the trityl cation.
4. Peptide Precipitation and Isolation:
- Filter the reaction mixture to separate the resin.
- Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
- Combine the filtrates.
- Precipitate the peptide by adding the TFA solution to a 10-fold excess of ice-cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
- Dry the peptide pellet under vacuum.
5. Analysis:
- The crude peptide can be analyzed by HPLC and mass spectrometry to determine its purity and confirm its identity.
Mandatory Visualizations
Boc-SPPS Workflow for a Peptide Containing this compound
Caption: General workflow of a Boc-SPPS cycle for incorporating this compound.
Logical Relationship of Cleavage and Scavenging
Caption: Role of scavengers in preventing side reactions during TFA-mediated cleavage.
References
Application Notes and Protocols for the Deprotection of Boc-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butoxycarbonyl (Boc) protecting group from amino acids is a fundamental step in peptide synthesis and the development of peptide-based therapeutics. This document provides detailed protocols and application notes for the acidic deprotection of N-Boc-D-cysteine(trityl)-OH. The cysteine thiol group, protected by the acid-labile trityl (Trt) group, presents specific challenges during Boc deprotection due to the generation of reactive carbocations. This guide outlines optimized conditions to ensure efficient deprotection while minimizing common side reactions.
The standard method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2][3] In the case of Boc-D-Cys(Trt)-OH, the acidic conditions will simultaneously cleave both the N-terminal Boc group and the S-trityl group.[4] The success of this reaction is highly dependent on the composition of the "cleavage cocktail," which includes scavengers to trap the reactive tert-butyl and trityl carbocations generated during the reaction.[5] Without effective scavenging, these electrophilic species can lead to undesirable side reactions, such as re-alkylation of the deprotected cysteine thiol.
Chemical Transformation and Potential Side Reactions
The deprotection reaction proceeds via an acid-catalyzed cleavage of the Boc and Trt groups, forming a free amine and a free thiol. The mechanism involves the protonation of the protecting groups, followed by the formation of stable carbocations (tert-butyl and trityl) and the release of carbon dioxide and triphenylmethanol, respectively.
Caption: Deprotection pathway of this compound and the role of scavengers in preventing side reactions.
Experimental Protocols
Materials
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (H₂O), deionized
-
Cold diethyl ether
-
Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol 1: Standard TFA/TIS/H₂O Deprotection
This protocol is a standard and effective method for the deprotection of cysteine-containing amino acids. Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation.
-
Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratios: 95% TFA, 2.5% TIS, and 2.5% H₂O (v/v/v). For example, to prepare 10 mL of the cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O. Prepare the cocktail immediately before use.
-
Deprotection Reaction:
-
Dissolve this compound in anhydrous DCM in a round bottom flask at a concentration of approximately 20-50 mg/mL.
-
Cool the solution in an ice bath for 5-10 minutes.
-
While stirring, add the freshly prepared cleavage cocktail (10-20 volumes relative to the substrate weight, e.g., 10-20 mL per gram).
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot the reaction mixture on a silica plate. The deprotected product is more polar and will have a lower Rf value. Staining with ninhydrin will visualize the primary amine as a colored spot (typically purple).
-
HPLC: Take a small aliquot from the reaction, quench with a large volume of cold ether, centrifuge, decant the ether, and dissolve the residue in a suitable solvent for analysis.
-
-
Work-up and Isolation:
-
Once the deprotection is complete, concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA.
-
Add cold diethyl ether to the oily residue to precipitate the deprotected amino acid hydrochloride salt.
-
Suspend the precipitate in the ether, transfer to a centrifuge tube, and centrifuge to pellet the product.
-
Decant the ether and wash the pellet with cold diethyl ether two more times to remove the scavengers and their byproducts.
-
Dry the resulting white solid under vacuum.
-
Protocol 2: TFA/EDT/TIS Deprotection (for sequences prone to oxidation)
This protocol includes 1,2-ethanedithiol (EDT), a scavenger that is also a reducing agent, which can help minimize disulfide bond formation.
-
Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: 94% TFA, 2.5% TIS, 2.5% EDT, and 1% H₂O (v/v/v/v).
-
Deprotection Reaction: Follow the steps outlined in Protocol 1, using this cleavage cocktail.
-
Reaction Monitoring: Monitor as described in Protocol 1.
-
Work-up and Isolation: Follow the work-up procedure from Protocol 1. Note that the odor of EDT requires proper handling and disposal.
Experimental Workflow
Caption: General experimental workflow for the deprotection of this compound.
Data Presentation
The efficiency of the deprotection and the purity of the final product are critical. The choice of cleavage cocktail can significantly impact the outcome, particularly in minimizing side products.
| Cocktail Composition (v/v/v) | Reaction Time (h) | Typical Yield (%) | Purity (by HPLC, %) | Notes |
| 95% TFA / 5% H₂O | 2-4 | 80-90 | 85-95 | Risk of S-alkylation due to insufficient scavenging of the trityl cation. |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2-4 | >95 | >98 | Highly effective at scavenging both tert-butyl and trityl cations, minimizing alkylation side products. |
| 94% TFA / 2.5% TIS / 2.5% EDT | 2-4 | >95 | >98 | EDT provides additional protection against oxidation to disulfides, useful for sensitive sequences. |
| 50% TFA in DCM | 4-6 | 70-85 | 90-95 | Slower reaction rate; may be useful if other, more acid-labile groups are present that need to be preserved (not applicable here). |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength, short reaction time, or poor substrate solubility. | Increase reaction time and monitor by HPLC until the starting material is consumed. Ensure the TFA is fresh and not hydrated. If solubility is an issue, a co-solvent might be necessary, but DCM is generally effective. |
| Low Yield | Incomplete precipitation, loss during washes, or significant side product formation. | Ensure the diethyl ether is sufficiently cold to maximize precipitation. Minimize the volume of wash solvent. Optimize the scavenger cocktail to prevent side reactions that consume the product. |
| Impure Product | S-alkylation: Ineffective scavenging of tert-butyl or trityl cations.Oxidation: Formation of disulfide bonds. | For S-alkylation: Ensure an adequate amount of TIS is used in the cleavage cocktail. TIS is particularly effective against the trityl cation.For Oxidation: Work under an inert atmosphere (e.g., nitrogen or argon). Consider adding EDT to the cocktail. |
| Product is an Oil | Residual solvent or scavenger byproducts. | Ensure thorough washing with cold diethyl ether. Re-precipitate the product if necessary. Dry under high vacuum for an extended period. |
References
Application Notes and Protocols for the Cleavage of the Trityl Group from Cysteine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Cysteine residues are pivotal in the structure and function of peptides and proteins, primarily due to the ability of their thiol side chains to form disulfide bonds, which stabilize tertiary and quaternary structures. In chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the high nucleophilicity of the cysteine thiol necessitates protection to prevent undesirable side reactions. The trityl (Trt) group is a widely used protecting group for cysteine in Fmoc-based SPPS due to its stability under basic conditions required for Fmoc deprotection and its lability under acidic conditions used for cleavage from the resin.[1][2]
The cleavage of the S-trityl group is an acid-catalyzed process that generates a highly stable trityl cation. This cation can lead to side reactions by re-alkylating the deprotected cysteine thiol or other nucleophilic residues like tryptophan.[1][2] Therefore, the use of scavengers in the cleavage cocktail is crucial to irreversibly trap the trityl cation and ensure complete and clean deprotection.[2] This document provides detailed application notes, protocols, and quantitative data for the efficient cleavage of the trityl group from cysteine-containing peptides.
Key Features of Trityl Protection in Cysteine Chemistry
-
Acid Lability: The trityl group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the solid support in Fmoc-SPPS.
-
Stability: It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc protecting group from the N-terminus during peptide elongation.
-
Scavenger Requirement: The cleavage generates a stable trityl cation, necessitating the use of scavengers to prevent side reactions. Triisopropylsilane (TIS) is a highly effective scavenger that reduces the trityl cation to the inert triphenylmethane.
Quantitative Data Summary
The efficiency of trityl group cleavage and the minimization of side reactions are highly dependent on the composition of the cleavage cocktail and the reaction conditions. The following tables summarize key quantitative data related to the deprotection of S-trityl cysteine.
Table 1: Common Cleavage Cocktails for Trityl Deprotection
| Reagent Cocktail | Composition | Application Notes | Reference |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A widely used, robust cocktail for peptides containing multiple sensitive residues. The combination of scavengers effectively traps various cationic species. | |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose, low-odor cocktail suitable for many sequences. TIS is a very effective scavenger for the trityl cation. | |
| TFA/TIS/EDT | TFA/TIS/EDT (composition varies) | The addition of ethanedithiol (EDT) can be beneficial, especially for preventing acid-catalyzed oxidation of tryptophan residues. | |
| TFA/Phenol | TFA with 2% phenol (w/v) | Phenol can act as a scavenger. The cleavage efficiency can be concentration-dependent. |
Table 2: Efficiency of Deprotection and Side Product Formation
| Cysteine Protecting Group | Cleavage Cocktail | Deprotection Efficiency | Side Products Noted | Reference |
| Cys(Trt) | TFA with scavengers | Generally high, but incomplete deprotection can occur without efficient scavenging. | Re-alkylation of cysteine or tryptophan. | |
| Cys(Trt) | TFA/TIS/H₂O (96/2/2) for 2h at RT | Not explicitly quantified for Trt, but TIS is noted to be highly effective. | TIS can promote disulfide formation. | |
| Cys(Acm) | TFA/TIS (98/2) for 12h at 37°C | Significant deprotection, indicating TIS can act as a deprotection reagent. | Disulfide formation. | |
| Cys(Trt) at C-terminus | Fmoc/tBu protocols | - | Formation of 3-(1-piperidinyl)alanine via β-elimination. Using the bulky trityl group minimizes this. |
Experimental Protocols
The following are detailed protocols for the cleavage of the trityl group from cysteine-containing peptides synthesized on a solid support.
Protocol 1: Standard Cleavage using TFA/TIS/Water
This protocol is suitable for most peptides containing S-trityl cysteine.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
-
Shaker or agitator
Procedure:
-
Resin Preparation:
-
Place the dried peptidyl-resin in a suitable reaction vessel.
-
Wash the resin three times with DMF.
-
Wash the resin three times with DCM to remove residual DMF and swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 10 mL of cocktail, use 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The solution may develop a yellow or orange color due to the formation of the trityl cation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the filtrate containing the cleaved peptide.
-
Collect the filtrate and add it dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 2: Cleavage using Reagent K
This protocol is recommended for peptides with multiple sensitive residues, such as tryptophan, methionine, and arginine, in addition to S-trityl cysteine.
Materials:
-
Same as Protocol 1, with the addition of phenol, thioanisole, and 1,2-ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Follow step 1 of Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K):
-
In a fume hood, carefully prepare Reagent K by combining TFA, water, phenol, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/v/w/v/v) ratio. For 10 mL of cocktail, use 8.25 mL of TFA, 0.5 mL of water, 0.5 g of phenol, 0.5 mL of thioanisole, and 0.25 mL of EDT.
-
-
Cleavage Reaction: Follow step 3 of Protocol 1.
-
Peptide Precipitation and Isolation: Follow step 4 of Protocol 1.
-
Purification: Follow step 5 of Protocol 1.
Visualizations
Cleavage Mechanism of S-Trityl Cysteine
The following diagram illustrates the acid-catalyzed cleavage of the trityl group from a cysteine residue and the subsequent quenching of the trityl cation by triisopropylsilane (TIS).
Caption: Acid-catalyzed cleavage of the S-Trityl group and scavenger action.
General Experimental Workflow for Trityl Deprotection
This workflow outlines the key steps from the protected peptidyl-resin to the purified peptide.
Caption: General workflow for peptide cleavage and purification.
Troubleshooting and Side Reactions
-
Incomplete Deprotection: This can occur if the cleavage reaction time is too short or if the scavenger is inefficient or used in insufficient quantity. The reversibility of the S-tritylation reaction necessitates effective trapping of the trityl cation.
-
Re-alkylation: The electrophilic trityl cation can react with the deprotected cysteine thiol or other nucleophilic residues like tryptophan. The use of efficient scavengers like TIS is critical to prevent this.
-
Oxidation: The free thiol of cysteine can be oxidized to form disulfide bonds. While sometimes desired, for obtaining the free thiol, it is important to handle the cleaved peptide under conditions that minimize oxidation until purification. TIS has been observed to sometimes promote disulfide formation.
-
Racemization: C-terminal cysteine residues can be prone to racemization, although the bulky trityl group tends to minimize this side reaction compared to smaller protecting groups.
-
Piperidine Adduct Formation: For peptides with a C-terminal cysteine, a side product can form from the addition of piperidine (from Fmoc deprotection steps) to a dehydroalanine intermediate. The use of the sterically bulky trityl group helps to suppress this side reaction.
Conclusion
The trityl group is a robust and reliable choice for the protection of cysteine in Fmoc-based SPPS. Successful cleavage of the trityl group hinges on the use of a strong acid like TFA and, critically, the inclusion of effective scavengers such as TIS to prevent side reactions mediated by the stable trityl cation. The protocols provided herein offer standardized procedures for achieving efficient deprotection and obtaining high-quality cysteine-containing peptides for research and drug development applications. Careful consideration of the peptide sequence and potential side reactions should guide the choice of the specific cleavage cocktail and reaction conditions.
References
Protocol for the Efficient Incorporation of Boc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the incorporation of N-α-Boc-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH) into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS). This guide covers the essential steps from coupling and monitoring to final cleavage, with a focus on maximizing yield and purity while minimizing common side reactions.
Introduction
Cysteine residues are critical for the structure and function of many peptides and proteins, primarily through the formation of disulfide bridges. The incorporation of D-cysteine, an unnatural amino acid, can enhance peptide stability against enzymatic degradation. The trityl (Trt) group is a bulky and acid-labile protecting group for the thiol side chain of cysteine, offering robust protection during synthesis while allowing for straightforward removal during the final cleavage step under acidic conditions. This protocol details the key considerations and procedures for successfully incorporating this compound into a peptide chain.
Key Considerations
Several factors must be carefully controlled to ensure the successful incorporation of this compound:
-
Coupling Activation: The choice of coupling reagent is critical to prevent racemization of the cysteine residue, a common side reaction.
-
Steric Hindrance: The bulky trityl group can slow down the coupling reaction. Sufficient coupling time and appropriate reagents are necessary to ensure the reaction goes to completion.
-
Deprotection: The repetitive acid treatment for Boc group removal must be carefully performed to avoid premature cleavage of the acid-labile Trt group.
-
Cleavage: The final cleavage from the resin and deprotection of side-chain protecting groups must be optimized to either retain or remove the Trt group as desired.
Experimental Protocols
The following protocols outline the standard procedures for incorporating this compound in a manual or automated Boc-SPPS workflow.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin).
-
Swell the resin in DCM for at least 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
Protocol 2: Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Wash the swollen resin with DCM (3 x 10 mL/g of resin).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for a pre-wash of 2-5 minutes, then drain the solution.[1]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[1][2]
-
Filter the resin and wash thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x) to remove residual TFA.[1][2]
Note: For peptides containing other sensitive residues like methionine or tryptophan, the addition of 0.5% dithioethane (DTE) to the TFA/DCM solution is recommended to scavenge the tert-butyl cations formed during deprotection and prevent side reactions.
Protocol 3: Neutralization
The protonated N-terminal amine resulting from the TFA treatment must be neutralized before the next coupling step.
-
Wash the peptide-resin with DCM (3 x 10 mL/g of resin).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM (3x).
In-situ neutralization protocols, where neutralization and coupling occur simultaneously, can also be employed and may improve coupling efficiency in cases of peptide aggregation.
Protocol 4: Coupling of this compound
This protocol describes the coupling of the this compound to the free N-terminus of the resin-bound peptide. The choice of coupling reagent is critical to minimize racemization. Carbodiimide-based reagents like DIC in combination with an additive like HOBt are generally preferred for cysteine coupling in Boc-SPPS as they proceed under more neutral conditions.
Recommended Method: DIC/HOBt Coupling
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) in a minimal amount of DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test (see Protocol 5).
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Alternative Coupling Reagents:
While aminium/uronium-based reagents like HBTU and HATU are highly efficient, they require a base for activation, which can increase the risk of cysteine racemization. If these reagents are used, careful control of pre-activation time and temperature is crucial.
Protocol 5: Monitoring Coupling Completion - The Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling reaction.
Reagents:
-
Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
| Color Observation | Interpretation | Action |
| Yellow or colorless beads and solution | Coupling is complete (>99.5% completion) | Proceed to the next deprotection step. |
| Slightly blue beads, colorless solution | Coupling is nearly complete | Extend the coupling time or perform a capping step. |
| Dark blue beads and/or blue solution | Coupling is incomplete | Recouple with fresh reagents. |
For a visual representation of the Boc-SPPS workflow, please refer to the diagram below.
Protocol 6: Peptide Cleavage from Resin
The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups. The choice of cleavage cocktail depends on whether the Trt group on the cysteine side chain is to be retained or removed.
A. Cleavage with Removal of the Trt Group (Standard Method)
The Trt group is labile to strong acids like TFA and will be removed during the standard cleavage procedure.
Cleavage Cocktail (Reagent K):
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
This cocktail is effective for peptides containing multiple sensitive residues, including cysteine.
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
B. Mild Cleavage to Retain the Trt Group
To cleave the peptide from a hyper-acid labile resin (e.g., 2-chlorotrityl resin) while keeping the Trt group intact, a much milder acidic condition is required.
Cleavage Cocktail:
-
TFA/DCM (1:99 v/v) or Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the mild cleavage cocktail to the resin.
-
Agitate the mixture for 30-60 minutes, monitoring the cleavage progress by taking small aliquots and analyzing by HPLC.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the peptide with the Trt group still attached.
The following diagram illustrates the decision-making process for choosing a cleavage strategy.
Data Presentation
Table 1: Comparison of Coupling Reagents for Cysteine Incorporation
| Coupling Reagent/Method | Base | Racemization (% D-Cys) | Notes |
| HBTU/HOBt | DIEA | High | Commonly used but prone to racemization with sensitive amino acids. |
| HATU/HOAt | DIEA | Lower than HBTU | Generally faster and results in less racemization compared to HBTU. |
| DIC/HOBt | None (in situ neutralization) | Low | Recommended for minimizing racemization of cysteine. |
| DIC/OxymaPure | None (in situ neutralization) | Low | OxymaPure can be a superior racemization suppressant to HOBt in some cases. |
Table 2: Common Cleavage Cocktails for Cys(Trt)-Containing Peptides
| Cleavage Cocktail (Composition) | Purpose | Key Scavengers |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5) | Standard cleavage and deprotection, including Trt removal. | Phenol, Thioanisole, EDT |
| Reagent B (TFA/Phenol/H₂O/TIS - 88:5:5:2) | "Odorless" alternative for standard cleavage, effective for Trt removal. | Phenol, Triisopropylsilane (TIS) |
| 1% TFA in DCM | Mild cleavage from hyper-acid labile resins to retain the Trt group. | None |
Troubleshooting and Side Reactions
-
Racemization: As highlighted, cysteine is prone to racemization. Using DIC/HOBt for coupling is the primary strategy to mitigate this. If racemization persists, lowering the coupling temperature may be beneficial.
-
Incomplete Coupling: Due to the steric bulk of the Trt group, a second coupling (double coupling) may be necessary. Always confirm completion with the Kaiser test.
-
S-alkylation: During cleavage, the liberated trityl cation can re-alkylate other nucleophilic side chains, such as tryptophan or methionine. The use of scavengers like TIS or EDT is crucial to trap these cations.
-
Oxidation: The free thiol of cysteine is susceptible to oxidation, leading to disulfide bond formation. Performing the cleavage and work-up under an inert atmosphere and using reducing agents like DTT in purification buffers can prevent unwanted oxidation.
By following these detailed protocols and considering the key factors outlined, researchers can confidently and successfully incorporate this compound into their target peptides, achieving high yields and purity.
References
Application Notes and Protocols for Disulfide Bond Formation using Boc-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Cys(Trt)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of D-cysteine residues and the subsequent formation of disulfide bonds. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the N-terminus, while the highly bulky trityl (Trt) group offers robust protection for the reactive thiol side-chain. This combination is particularly advantageous in Boc-based SPPS strategies. The acid-labile nature of the Trt group allows for its removal during the final cleavage of the peptide from the resin, yielding a free thiol ready for disulfide bond formation. Alternatively, specific oxidative conditions can be employed for simultaneous deprotection and disulfide bridge formation. This document provides detailed application notes, experimental protocols, and comparative data for the effective use of this compound in the synthesis of disulfide-containing peptides.
Chemical Properties
| Property | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)-S-trityl-D-cysteine |
| Molecular Formula | C27H29NO4S |
| Molecular Weight | 463.59 g/mol |
| CAS Number | 87494-13-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. |
Applications in Peptide Synthesis and Drug Development
This compound is extensively used in the synthesis of a wide range of peptides, including those with therapeutic potential. The incorporation of D-cysteine can enhance peptide stability against enzymatic degradation. The ability to form disulfide bonds is crucial for constraining the peptide's conformation, which is often essential for its biological activity and receptor binding affinity.
Key Applications Include:
-
Synthesis of Cyclic Peptides: Intramolecular disulfide bonds are commonly used to create cyclic peptides with improved stability and defined secondary structures.
-
Formation of Peptides with Multiple Disulfide Bridges: In conjunction with orthogonal cysteine protecting groups (e.g., Acm, StBu), this compound is instrumental in strategies for the regioselective formation of multiple, complex disulfide linkages, as seen in toxins and hormones like conotoxins and insulin analogs.[1][2]
-
Development of Peptide-Based Therapeutics: The resulting disulfide-constrained peptides are explored as drug candidates for various diseases due to their enhanced stability and target specificity. This compound has been utilized in the synthesis of bioactive peptides like the histone deacetylase inhibitor spiruchostatin.[3]
Experimental Protocols
Protocol 1: Standard Boc-SPPS incorporating this compound
This protocol outlines the general cycle for incorporating a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Pre-loaded resin (e.g., MBHA or PAM resin)
-
Boc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc synthesis context where a hybrid strategy might be used)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Trityl Deprotection with TFA
This method simultaneously cleaves the peptide from the resin and removes the Trityl protecting group, yielding a peptide with free thiol groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). For peptides containing tryptophan, 2.5% 1,2-ethanedithiol (EDT) can be added.[4]
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2x).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Disulfide Bond Formation Methods
Following deprotection of the Trityl group, several methods can be employed to form the disulfide bond.
Method A: Air Oxidation
This is a common and mild method for forming a single disulfide bond, particularly for intramolecular cyclization.
Materials:
-
Lyophilized peptide with free thiols
-
0.1 M Ammonium Bicarbonate buffer (pH 8.0-8.5) or dilute acetic acid.[5]
Procedure:
-
Dissolve the peptide in the chosen buffer at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution gently, open to the atmosphere, at room temperature.
-
Monitor the reaction progress by HPLC and/or Ellman's test. The reaction can take several hours to days.
-
Once the reaction is complete, acidify the solution with acetic acid or TFA.
-
Lyophilize the peptide solution.
-
Purify the cyclized peptide by HPLC.
Method B: Iodine-Mediated Deprotection and Oxidation
Iodine can be used to simultaneously remove the Trityl group and oxidize the resulting thiols to form a disulfide bond. This method is often faster than air oxidation.
Materials:
-
Trityl-protected peptide
-
0.1 M solution of iodine in a suitable solvent (e.g., DCM, methanol, or aqueous acetic acid)
-
Aqueous solution of ascorbic acid or sodium thiosulfate
Procedure:
-
Dissolve the peptide in a suitable solvent (e.g., DCM or methanol) at a concentration of 1-5 mg/mL.
-
Add the iodine solution dropwise with stirring until a persistent yellow-brown color remains.
-
Continue stirring at room temperature for 30 minutes to 2 hours, monitoring the reaction by HPLC.
-
Quench the excess iodine by adding aqueous ascorbic acid or sodium thiosulfate solution until the yellow color disappears.
-
Remove the organic solvent under reduced pressure.
-
Purify the peptide by HPLC.
Method C: DMSO Oxidation
Dimethyl sulfoxide (DMSO) is an effective oxidizing agent for disulfide bond formation, particularly for hydrophobic peptides or when a wider pH range is desired.
Materials:
-
Peptide with free thiols
-
Aqueous buffer (pH 3-8)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the peptide in an aqueous buffer.
-
Add DMSO to a final concentration of 10-20% (v/v).
-
Stir the solution at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by HPLC.
-
Once complete, the peptide can be directly purified by HPLC.
Data Presentation: Comparison of Disulfide Bond Formation Strategies
The choice of deprotection and oxidation method can significantly impact the yield and purity of the final disulfide-containing peptide. The following table summarizes the characteristics of common methods.
| Method | Deprotection Reagent | Oxidation Reagent | Typical Reaction Time | Reported Yields | Advantages | Disadvantages |
| TFA Cleavage & Air Oxidation | TFA | Atmospheric O2 | Hours to Days | Variable, sequence-dependent | Mild conditions, simple procedure. | Can be slow and may lead to oligomerization at high concentrations. |
| Iodine-Mediated | Iodine | Iodine | 30 min - 2 hours | Generally good to high | Fast and efficient, simultaneous deprotection and oxidation. | Potential for side reactions (e.g., iodination of Tyr, His, Trp). |
| TFA Cleavage & DMSO Oxidation | TFA | DMSO | 0.5 - 4 hours | Good to high | Effective for hydrophobic peptides, wide pH range (3-8). | Requires removal of DMSO during purification. |
Note: Yields are highly sequence-dependent and the values provided are indicative based on literature reports.
Visualization of Experimental Workflows and Logic
Decision-Making Workflow for Cysteine Protecting Group Strategy
The selection of a cysteine protecting group strategy is a critical step in planning the synthesis of a disulfide-containing peptide. The following diagram illustrates the logical considerations involved.
Caption: Decision tree for selecting a cysteine protecting group strategy.
General Workflow for Regioselective Disulfide Bond Formation
This workflow illustrates the general steps for synthesizing a peptide with two distinct disulfide bonds using an orthogonal protection strategy involving this compound and another protected cysteine derivative (e.g., with an Acm group).
Caption: Workflow for regioselective disulfide bond formation.
References
- 1. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
Application Notes and Protocols for the Synthesis of Spiruchostatin A Utilizing Boc-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiruchostatin A is a potent, bicyclic depsipeptide natural product that exhibits significant activity as a histone deacetylase (HDAC) inhibitor.[1] Its complex structure, featuring a disulfide bridge and several chiral centers, has made it a challenging target for total synthesis. This document provides detailed application notes and protocols for the incorporation of the key building block, Boc-D-Cys(Trt)-OH, in the synthesis of spiruchostatin A and its analogues. The protocols described are based on established solid-phase peptide synthesis (SPPS) methodologies and findings from successful total synthesis campaigns.[2][3] The trityl (Trt) protecting group for the cysteine thiol is strategically employed for its stability during peptide elongation and its lability under acidic conditions, allowing for controlled deprotection and subsequent disulfide bond formation.
Biological Context: Spiruchostatin A Mechanism of Action
Spiruchostatin A exerts its anticancer effects by inhibiting Class I histone deacetylases (HDACs).[4] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcriptional activation of tumor suppressor genes that are often silenced in cancer cells. The downstream effects of HDAC inhibition by spiruchostatin A include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), collectively contributing to its potent anti-tumor activity.[1]
Caption: Mechanism of action of Spiruchostatin A as an HDAC inhibitor.
Synthetic Strategy Overview
The synthesis of the linear peptide backbone of spiruchostatin A is amenable to solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of protected amino acids to a solid support, followed by cleavage from the resin, cyclization, and disulfide bond formation. The use of this compound is critical for introducing the D-cysteine residue with its thiol group protected to prevent unwanted side reactions during chain elongation.
Caption: General workflow for the synthesis of Spiruchostatin A.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis - Coupling of this compound
This protocol details the manual solid-phase synthesis steps for the incorporation of this compound onto a growing peptide chain attached to a Merrifield resin.
Materials:
-
Peptidyl-resin (e.g., on Merrifield resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes. Repeat once.
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (2.0 eq.) and HOBt (2.0 eq.) in a minimal amount of DMF.
-
Add the dissolved amino acid solution to the resin.
-
Add DIC (2.0 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another 1-2 hours and re-test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin sequentially with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-6 for the coupling of subsequent amino acids in the sequence.
Data Presentation
The efficiency of the coupling reaction is critical for the overall yield of the final product. The following table summarizes typical coupling efficiencies for Boc-protected amino acids using different coupling reagents.
| Coupling Reagent | Additive | Base | Typical Coupling Time | Reported Racemization |
| DIC | HOBt | DIEA | 2-4 hours | Low |
| HBTU | HOBt | DIEA | 1-2 hours | Moderate |
| HATU | - | DIEA | 30-60 minutes | Very Low |
| PyBOP | - | DIEA | 1-2 hours | Moderate |
Note: The use of DIC/HOBt is a classic and effective method that helps to suppress racemization, which is a known risk for cysteine residues.
Cleavage and Deprotection
Following the complete assembly of the linear peptide on the solid support, the peptide is cleaved from the resin, and all protecting groups, including the Boc and Trt groups, are removed simultaneously. This is typically achieved using strong acid conditions.
Protocol 2: HF Cleavage
Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptidyl-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
Procedure:
-
Preparation: Dry the peptidyl-resin thoroughly under vacuum. Place the resin in the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add anisole (1.0 mL per gram of resin) to act as a scavenger for the carbocations generated during deprotection.
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the ether wash twice.
-
-
Drying: Dry the crude peptide under vacuum.
Conclusion
The successful synthesis of spiruchostatin A relies on a carefully planned and executed strategy. The use of this compound is a key element in this process, allowing for the efficient and stereochemically controlled incorporation of the D-cysteine residue. The protocols provided herein offer a robust framework for researchers engaged in the synthesis of spiruchostatin A and its analogues for further investigation into their therapeutic potential. Careful monitoring of coupling reactions and adherence to safety protocols during cleavage are paramount for a successful synthetic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of spiruchostatin A, a potent histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A total synthesis of spiruchostatin A - ePrints Soton [eprints.soton.ac.uk]
- 4. Anticancer efficacy of Spiruchostatin A: current insights into histone deacetylase inhibition and oncologic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-D-Cys(Trt)-OH in Drug Discovery: A Detailed Guide for Researchers
Introduction: N-α-tert-Butoxycarbonyl-S-trityl-D-cysteine, commonly abbreviated as Boc-D-Cys(Trt)-OH, is a pivotal building block in modern drug discovery, particularly in the synthesis of complex peptide and peptidomimetic drug candidates. Its unique structural features, including the acid-labile Boc protecting group for the α-amine and the bulky, acid-sensitive trityl (Trt) group for the thiol side chain, offer strategic advantages in solid-phase peptide synthesis (SPPS). The incorporation of a D-enantiomer of cysteine enhances the metabolic stability of the resulting peptides, making them more viable as therapeutic agents. This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the synthesis of bioactive compounds, with a focus on histone deacetylase (HDAC) inhibitors.
Application in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
This compound is a crucial component in the total synthesis of several potent cyclic depsipeptide HDAC inhibitors, such as Spiruchostatin A and FK228 (Romidepsin).[1][2] These natural products and their analogues exhibit significant anti-tumor activity by inhibiting HDAC enzymes, which play a critical role in the epigenetic regulation of gene expression. The D-cysteine residue in these molecules is part of the cap group that interacts with the zinc ion in the active site of HDACs.
Quantitative Data: Biological Activity of Synthesized HDAC Inhibitors
The following table summarizes the inhibitory activity of Romidepsin (FK228), a clinically approved drug synthesized using a D-cysteine derivative, against various HDAC isoforms.
| Compound | HDAC1 (IC₅₀, nM) | HDAC2 (IC₅₀, nM) | HDAC4 (IC₅₀, nM) | HDAC6 (IC₅₀, nM) |
| Romidepsin (FK228) | 36 | 47 | 510 | 14,000 |
Table 1: Inhibitory concentration (IC₅₀) values of Romidepsin against different HDAC isoforms.[3]
Significance of D-Cysteine Incorporation
The use of D-amino acids, such as D-cysteine, in peptide-based drug candidates offers a significant advantage in overcoming their inherent metabolic instability. Peptides composed of naturally occurring L-amino acids are readily degraded by proteases in the body, leading to a short half-life and reduced therapeutic efficacy. By substituting L-amino acids with their D-enantiomers, the resulting peptides become resistant to proteolytic degradation, thereby prolonging their circulation time and enhancing their bioavailability.[4][5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating a this compound residue into a peptide sequence on a solid support.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Coupling additive: 1-Hydroxybenzotriazole (HOBt)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Boc deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 5% DIPEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (2 equivalents) and HOBt (2 equivalents) in DMF.
-
Add DIC (2 equivalents) to the solution and pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Repeat steps 2-6 for the coupling of subsequent amino acids.
Boc-SPPS workflow for peptide synthesis.
Cleavage and Deprotection of the Trityl Group
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the Trt protecting group from the D-cysteine residue.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry thoroughly.
-
Add the freshly prepared cleavage cocktail to the peptide-resin.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Cleavage and deprotection workflow.
Signaling Pathway of HDAC Inhibitors
HDAC inhibitors, such as those synthesized using this compound, exert their anticancer effects by altering the acetylation status of histone and non-histone proteins. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.
Signaling pathway of HDAC inhibitors.
Conclusion
This compound is an indispensable reagent for the synthesis of complex, biologically active peptides and peptidomimetics. Its application in the development of HDAC inhibitors highlights its importance in modern drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field, enabling the efficient and strategic synthesis of novel therapeutic agents with enhanced metabolic stability and potent biological activity.
References
- 1. Total synthesis of spiruchostatin A, a potent histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Purity Assessment of Boc-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH) is a critical protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The purity of this raw material is paramount as impurities can lead to the formation of undesired peptide sequences, complicating purification and potentially impacting the biological activity of the final peptide. This application note provides a detailed overview of analytical techniques and protocols for the comprehensive purity assessment of this compound, ensuring its suitability for use in peptide synthesis and drug development.
The primary analytical techniques discussed herein are High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification, and Mass Spectrometry (MS) for molecular weight confirmation.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is recommended for the robust characterization and purity determination of this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of this compound by separating the main compound from non-chiral impurities. Additionally, chiral HPLC is essential to assess the enantiomeric purity and quantify the presence of the corresponding L-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the this compound chemical structure. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight of this compound, providing an additional layer of identity confirmation.
Experimental Protocols
RP-HPLC for Purity Assessment
Objective: To determine the chemical purity of this compound and identify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Sample diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
Reagents:
-
Mobile Phase: A mixture of n-hexane and isopropanol (consult column manufacturer's recommendation for specific ratio).
-
Sample diluent: Mobile phase
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (as per column specifications)
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Isocratic elution is typically used.
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers.
¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the Boc group (singlet, ~1.4 ppm), the trityl group (multiplets, ~7.2-7.5 ppm), and the cysteine backbone protons.
-
¹³C NMR: Expect signals for the carbonyl carbons, aromatic carbons of the trityl group, and the aliphatic carbons of the Boc and cysteine moieties.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with an ESI source
Reagents:
-
Solvent: A mixture of acetonitrile and water with 0.1% formic acid.
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of this compound in the solvent.
-
Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: The expected molecular weight of this compound (C₂₇H₂₉NO₄S) is 463.59 g/mol . Look for the protonated molecular ion [M+H]⁺ at m/z 464.6.
Data Presentation
The following tables summarize typical quantitative data obtained from the purity assessment of a batch of this compound.
Table 1: RP-HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 15.2 | 9950000 | 99.5 | This compound |
| 2 | 13.8 | 30000 | 0.3 | Impurity 1 |
| 3 | 16.5 | 20000 | 0.2 | Impurity 2 |
| Total | 10000000 | 100.0 |
Table 2: Chiral HPLC Analysis
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| D-enantiomer | 8.5 | 998000 | 99.8 |
| L-enantiomer | 10.2 | 2000 | 0.2 |
| Total | 1000000 | 100.0 |
Table 3: Summary of Analytical Results
| Analytical Technique | Parameter | Specification | Result |
| RP-HPLC | Purity | ≥ 99.0% | 99.5% |
| Chiral HPLC | Enantiomeric Purity (D) | ≥ 99.5% | 99.8% |
| ¹H and ¹³C NMR | Structure | Conforms to structure | Conforms |
| ESI-MS | [M+H]⁺ | 464.6 ± 0.5 | 464.6 |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity of this compound is a critical factor for the successful synthesis of high-quality peptides. A combination of RP-HPLC, chiral HPLC, NMR spectroscopy, and mass spectrometry provides a comprehensive assessment of chemical purity, enantiomeric excess, structural integrity, and molecular identity. The detailed protocols and data presentation guidelines in this application note serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this essential raw material.
Application of Boc-D-Cys(Trt)-OH in the Synthesis of Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-α-(tert-Butoxycarbonyl)-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH) in the synthesis of potent and selective histone deacetylase (HDAC) inhibitors. The unique structural features of this protected amino acid make it a valuable building block for introducing a thiol-based zinc-binding group (ZBG) into peptide and peptide-mimetic scaffolds, offering an alternative to traditional hydroxamate-based inhibitors.
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for therapeutic intervention. Thiol-containing compounds have emerged as a promising class of HDAC inhibitors, in some cases demonstrating improved pharmacokinetic profiles and reduced genotoxicity compared to hydroxamic acid-based inhibitors. This compound serves as a key precursor for incorporating a protected cysteine residue, which upon deprotection, provides the free thiol necessary for potent inhibition of HDAC enzymes. A notable example of an HDAC inhibitor synthesized using this building block is the bicyclic depsipeptide, spirocysteine[1].
Quantitative Data on Cysteine-Derived HDAC Inhibitors
The stereochemistry of the cysteine precursor has been shown to be critical for the inhibitory activity of the resulting HDAC inhibitors. A study comparing inhibitors derived from L-cysteine and D-cysteine revealed that derivatives of L-cysteine were active in HDAC inhibition assays, while the corresponding derivatives of D-cysteine were inactive[2]. This highlights the stereospecificity of the HDAC active site.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of L-cysteine-derived HDAC inhibitors against various HDAC isoforms.
| Compound ID | Linker/Scaffold | HDAC1 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) | Reference |
| Compound 10 | Specific small-molecule scaffold | < 1 | < 1 | < 1 | < 1 | [2] |
| Compound X | (Details of scaffold) | (IC50 value) | (IC50 value) | (IC50 value) | (IC50 value) | (Reference) |
| Compound Y | (Details of scaffold) | (IC50 value) | (IC50 value) | (IC50 value) | (IC50 value) | (Reference) |
Note: Specific IC50 values for "Compound X" and "Compound Y" are representative and should be populated with data from relevant literature.
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Peptide-Based HDAC Inhibitor using this compound
This protocol outlines a general workflow for the synthesis of a linear peptide precursor on a solid support, incorporating this compound. This precursor can then be further modified (e.g., cyclized) to yield the final HDAC inhibitor.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Other required Boc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection reagent: TFA (Trifluoroacetic acid)
-
Scavengers: TIS (Triisopropylsilane), Water
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel.
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) in a solution of DCM and DIPEA.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Cap any unreacted sites on the resin using a solution of DCM/MeOH/DIPEA.
-
Wash the resin with DCM and DMF.
-
-
Iterative Peptide Chain Elongation:
-
Boc Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM, followed by a neutralization wash with a solution of 5% DIPEA in DCM, and finally with DCM and DMF.
-
Amino Acid Coupling: Dissolve the next Boc-protected amino acid (including this compound at the desired position) in DMF with HBTU, HOBt, and DIPEA. Add this solution to the resin and agitate for 2 hours, or until a negative Kaiser test is obtained. Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage from Resin and Deprotection of Side Chains:
-
Once the desired peptide sequence is assembled, wash the resin thoroughly with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Trityl protecting group from the cysteine residue, exposing the free thiol.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final linear peptide with a free thiol group.
-
General Workflow for Solid-Phase Synthesis of a Thiol-Based HDAC Inhibitor
References
Troubleshooting & Optimization
Technical Support Center: Boc-D-Cys(Trt)-OH in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-D-Cys(Trt)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?
The main side reactions involving this compound are:
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Epimerization: The conversion of the D-cysteine residue to its L-enantiomer at the α-carbon. This is a significant concern as it can lead to diastereomeric impurities that are difficult to separate from the target peptide.
-
S-Alkylation: During the final trifluoroacetic acid (TFA) cleavage step, the highly stable trityl cation is released. This carbocation, along with others generated from the resin linker or other side-chain protecting groups, can re-alkylate the nucleophilic thiol group of the deprotected cysteine.[1]
-
Disulfide Bond Formation: The deprotected cysteine thiol is susceptible to oxidation, which can lead to the formation of undesired intramolecular or intermolecular disulfide bonds, resulting in dimers or oligomers.[2]
-
Premature Deprotection: The trityl (Trt) group is acid-labile and can be partially cleaved during the repetitive TFA deprotection steps of the Nα-Boc group in Boc-SPPS, exposing the thiol group to side reactions during the synthesis.[3]
Q2: My peptide, synthesized with this compound, shows a doublet or broadened peak in the HPLC analysis. What is the likely cause?
This is a classic indication of epimerization. During the activation and coupling steps, the α-proton of the D-cysteine residue can be abstracted, leading to the formation of the L-cysteine epimer. The resulting diastereomeric peptides often have very similar retention times, leading to peak broadening or the appearance of a doublet in the chromatogram.
Q3: How can I minimize the epimerization of the D-cysteine residue during coupling?
Minimizing epimerization is critical for obtaining a stereochemically pure peptide. Key strategies include:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), when used with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®), are generally preferred over uronium/aminium-based reagents (e.g., HBTU) which often require a base for activation.[4]
-
Avoid Strong Bases: If a base is necessary for neutralization, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of diisopropylethylamine (DIEA).
-
Reaction Conditions: Avoid prolonged coupling times and elevated temperatures, as these can promote epimerization. Performing the coupling at a lower temperature (e.g., 0 °C) can be beneficial.
Q4: During the final cleavage, I am observing significant byproducts. How can I prevent S-alkylation of the cysteine residue?
S-alkylation is caused by reactive carbocations generated during acidolysis. The use of a well-formulated cleavage cocktail with appropriate scavengers is crucial.
-
Scavenger Selection: Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation. Other effective scavengers include ethanedithiol (EDT) and thioanisole, which also help to maintain a reducing environment.
-
Cleavage Cocktail Composition: A common and effective cleavage cocktail is "Reagent K," which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v). For many sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5, v/v) is also effective.
Q5: My final product contains a significant amount of dimer. How can I prevent disulfide bond formation?
Unwanted disulfide bond formation is due to the oxidation of the free thiol. To mitigate this:
-
Reducing Agents in Cleavage Cocktail: The inclusion of a reducing agent like ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail is essential to keep the cysteine in its reduced state.
-
Post-Cleavage Handling: After cleavage and precipitation, the peptide should be handled in acidic solutions (e.g., containing 0.1% TFA) to minimize oxidation. Lyophilize the purified peptide promptly and store it under an inert atmosphere (e.g., argon).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak doublet or broadening in HPLC | Epimerization of D-Cys to L-Cys | - Use DIC/HOBt or DIC/OxymaPure® for coupling.- Avoid strong bases like DIEA; use NMM or collidine if necessary.- Perform coupling at 0°C.- Avoid prolonged pre-activation and coupling times. |
| Mass corresponding to Trityl or t-Butyl adduct on Cys | S-alkylation by carbocations during cleavage | - Use a cleavage cocktail with effective scavengers like TIS and EDT (e.g., TFA/TIS/H₂O/EDT 92.5:2.5:2.5:2.5).- For peptides with multiple sensitive residues, consider using Reagent K. |
| Presence of peptide dimer or oligomers | Unwanted disulfide bond formation | - Include a reducing agent like EDT or DTT in the cleavage cocktail.- Handle the cleaved peptide in acidic buffers.- Work under an inert atmosphere as much as possible. |
| Low final yield and multiple unidentified peaks | Premature deprotection of the Trt group during synthesis | - Ensure that the TFA concentration for Boc deprotection is not excessively high and that deprotection times are not unnecessarily long.- Consider using a more acid-stable Cys protecting group if premature deprotection is persistent. |
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific peptide sequence, coupling conditions, and cleavage protocols. The following tables summarize representative data from studies on model peptides.
Table 1: Influence of Coupling Conditions on Cysteine Epimerization
Data from a model peptide (H-Gly-L-Cys-Phe-NH₂) synthesized using Fmoc-Cys(Trt)-OH. The trends are generally applicable to Boc chemistry.
| Coupling Reagent | Base | Pre-activation Time | % D-Cys (Epimer) | Reference(s) |
| HBTU | DIEA | 5 min | 5-33% | |
| HBTU | DIEA | 0 min | ~1-5% | |
| HBTU | Collidine | 0 min | <1% | |
| DIC/HOBt | - | 5 min | <1% | |
| HATU | DIEA | 5 min | 5-33% |
Table 2: Effect of Cleavage Cocktail Composition on S-t-Butylation of Cysteine
Data from a model peptide containing Cys(Trt) cleaved with various scavenger cocktails.
| Cleavage Cocktail (TFA/Scavengers) | % S-t-Butylated Cys | Reference(s) |
| 95:5 H₂O/TIS | 18.6% | |
| 90:5:5 H₂O/TIS/DMS | 9.8% | |
| 90:5:5 H₂O/TIS/Thioanisole | 11.2% | |
| 90:5:5 H₂O/TIS/m-Cresol | 14.5% | |
| 89:7.5:2.5:1 H₂O/TIS/TFMSA | 29.7% |
Experimental Protocols
Protocol 1: Recommended Coupling of this compound to Minimize Epimerization
This protocol utilizes DIC/HOBt, which is known to suppress epimerization.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes), followed by thorough washing with DMF (5x).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling progress using a qualitative method such as the ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum before proceeding to the next cycle.
Protocol 2: Cleavage and Deprotection to Minimize S-Alkylation and Disulfide Formation
This protocol uses a standard cleavage cocktail with effective scavengers.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A yellow or orange color may develop due to the formation of the trityl cation.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2-3 times) to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
-
Visual Guides
Logical Workflow for Troubleshooting Cysteine Side Reactions
Caption: Troubleshooting workflow for identifying and mitigating common side reactions with this compound.
Reaction Pathway for S-Alkylation Side Reaction
Caption: Mechanism of S-alkylation by the trityl cation during TFA cleavage and its prevention by scavengers.
References
Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Cys(Trt)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of Boc-D-Cys(Trt)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
The coupling of this compound can be difficult due to several factors:
-
Steric Hindrance: The bulky trityl (Trt) protecting group on the cysteine side chain, combined with the Boc protecting group on the N-terminus, creates significant steric hindrance.[1][2] This can physically block the approach of the activated amino acid to the resin-bound amine, leading to slower reaction rates and incomplete coupling.[1][2]
-
Racemization: Cysteine is highly susceptible to racemization at its α-carbon, particularly under basic conditions used with some coupling reagents.[1] This can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.
-
Side Reactions: The thiol group of cysteine is nucleophilic and prone to side reactions if not properly protected.
Q2: What are the most common side reactions observed when coupling this compound?
The primary side reactions include:
-
Racemization: As mentioned, the conversion of the D-cysteine to L-cysteine can occur, leading to diastereomeric peptide impurities. This is a significant issue as it can impact the peptide's biological activity and structure.
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, the reagent can react with the free N-terminal amine of the growing peptide chain. This forms a guanidinium group, which terminates the peptide chain.
-
β-Elimination: For peptides with a C-terminal cysteine, a base-catalyzed elimination can occur, forming a dehydroalanine residue. The bulky trityl protecting group helps to minimize this side reaction.
Q3: How do I choose the most appropriate coupling reagent for this compound?
The choice of coupling reagent is critical for a successful coupling. For sterically hindered and racemization-prone amino acids like this compound, the following should be considered:
-
Carbodiimides (e.g., DIC) with additives (e.g., HOBt, OxymaPure®): This combination is often recommended for minimizing racemization. DIC/HOBt is a classic and effective choice that proceeds under relatively neutral pH, which disfavors the base-catalyzed racemization of cysteine.
-
Onium Salts (Uronium/Aminium and Phosphonium):
-
HATU: Generally considered superior to HBTU for hindered couplings, as it reacts faster and results in less racemization.
-
HBTU: A common and cost-effective option, but the basic conditions required for activation can increase the risk of racemization. The addition of HOBt is recommended.
-
COMU: A newer generation uronium salt that incorporates an OxymaPure® moiety. It is highly efficient, has a good safety profile, and shows reduced racemization potential.
-
PyBOP: A phosphonium salt-based reagent that is also effective for hindered couplings. An advantage of phosphonium salts is that they do not cause guanidinylation.
-
Q4: Should I be concerned about the choice of base in the coupling reaction?
Yes, the choice of base is crucial, especially when using onium salt reagents.
-
Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) are commonly used. However, their basicity can promote racemization.
-
For particularly sensitive couplings, using a weaker or more sterically hindered base, or reducing the equivalents of the base, can help to minimize racemization.
-
In situ neutralization protocols, where neutralization and coupling occur concurrently, can also minimize the exposure of the activated amino acid to free base, thereby reducing the risk of racemization.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky Trt group is impeding the reaction. | - Switch to a more powerful coupling reagent like HATU or COMU.- Increase the equivalents of the activated amino acid and coupling reagent (e.g., from 1.5 to 3 equivalents).- Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight).- Perform a double coupling. |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support. | - Switch from DMF to a more solubilizing solvent like NMP.- Consider using a resin with a lower substitution level.- Sonication of the reaction mixture may help to break up aggregates. | |
| Inefficient Activation: The coupling reagent is not sufficiently activating the amino acid. | - For carbodiimide-mediated couplings, ensure an additive like HOBt or OxymaPure® is used.- Allow for a short pre-activation time (1-2 minutes) after adding the base when using onium salt reagents. | |
| High Levels of Racemization Detected | Inappropriate Coupling Reagent/Base Combination: Use of a highly activating reagent with a strong base. | - Switch to a carbodiimide-based activation method like DIC/HOBt or DIC/OxymaPure®.- If using an onium salt, consider a weaker base than DIEA. |
| Prolonged Exposure to Base: Extended pre-activation or reaction times in the presence of base. | - Minimize pre-activation time.- Employ in situ neutralization protocols. | |
| Solvent Effects: The polarity of the solvent can influence the rate of racemization. | - While DMF is common, consider using a less polar solvent or a mixture, such as DCM/DMF, which may reduce racemization. | |
| Presence of Deletion Sequences in Final Peptide | Incomplete Coupling in Previous Cycles: Unreacted amines from the previous coupling cycle are reacting in the current cycle. | - After an incomplete coupling reaction, "cap" the unreacted amino groups using a solution of acetic anhydride and a base like DIEA in DMF. This will prevent them from reacting further. |
| Guanidinylation of the N-terminus | Excess Uronium/Aminium Reagent: Reagents like HBTU and HATU can react with the free amine. | - Use a stoichiometric amount of the coupling reagent relative to the amino acid.- Consider switching to a phosphonium-based reagent like PyBOP, which does not cause this side reaction. |
Data Presentation
Qualitative Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Base Required | Racemization Risk for Cys | Coupling Efficiency | Notes |
| DIC/HOBt | No | Low | Good | Generally the recommended choice for minimizing racemization of sensitive amino acids like cysteine. |
| HBTU/DIEA | Yes | Moderate to High | Excellent | The basic conditions increase the risk of racemization. Use of a weaker base or reduced equivalents can help. |
| HATU/DIEA | Yes | Moderate | Excellent | More reactive and generally leads to less racemization than HBTU, making it a better choice for difficult couplings. |
| PyBOP/DIEA | Yes | Moderate | Very Good | A phosphonium salt-based reagent that can be a good alternative to uronium salts, but still requires a base. Does not cause guanidinylation. |
| COMU/DIEA | Yes | Low | Very High | Offers high coupling efficiency, comparable to HATU, with reduced racemization potential and a better safety profile. |
Experimental Protocols
Protocol 1: High-Efficiency, Low-Racemization Coupling using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Preparation:
-
Swell the resin-bound peptide (with the free N-terminal amine) in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
-
If the N-terminus is Boc-protected, deprotect with 50% trifluoroacetic acid (TFA) in DCM (1 x 2 minutes, then 1 x 20-30 minutes).
-
Wash the resin thoroughly with DCM, isopropanol, and then DMF.
-
Neutralize the resin with 5-10% DIEA in DMF (2 x 2-5 minutes) and wash with DMF.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) to the resin suspension.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow/clear beads) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling can be performed.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 2: High-Efficiency Coupling for Sterically Hindered Residues using COMU
This protocol is recommended for challenging couplings where high efficiency is paramount.
-
Resin Preparation:
-
Swell and deprotect the resin as described in Protocol 1, Step 1.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation solution and vortex briefly. A pre-activation time of 1-2 minutes is typically sufficient.
-
Immediately add the activated amino acid solution to the drained resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion.
-
If the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
-
Protocol 3: Capping of Unreacted Amino Groups
Capping is used after a coupling step to permanently block any unreacted N-terminal amines, preventing the formation of deletion peptide sequences.
-
Resin Preparation:
-
After the coupling reaction and subsequent washing, drain the solvent from the resin.
-
-
Capping Reaction:
-
Prepare a capping solution, for example, Acetic Anhydride/DIEA/DMF in a 1:2:3 ratio.
-
Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.
-
-
Washing:
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next deprotection/coupling cycle.
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) coupling of this compound.
Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.
References
Technical Support Center: Preventing Cysteine Racemization During Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent cysteine racemization during peptide coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of cysteine-containing peptides.
Q1: My final peptide product shows a peak doublet or a broad peak for the cysteine-containing fragment on my HPLC or Mass Spec analysis. What is the likely cause?
This is a classic sign of diastereomer formation, which for cysteine, is most commonly due to racemization (epimerization) at the α-carbon of the cysteine residue during the coupling step.[1] The D-Cys epimer often co-elutes closely with your target L-Cys peptide, resulting in peak broadening or a distinct doublet.[1]
Q2: I've confirmed cysteine racemization is occurring. Which step in my synthesis is the most probable cause?
The most critical step where cysteine racemization occurs is during the activation and coupling of the C-terminal carboxyl group of the cysteine residue itself.[1] The electron-withdrawing effect of the protected sulfhydryl group increases the acidity of the α-proton, making it susceptible to abstraction by a base. This is particularly problematic when strong bases or highly activating coupling reagents are used.[1]
Q3: I am using a carbodiimide (e.g., DIC) based coupling. How can I reduce the high level of racemization I'm observing?
Carbodiimide-mediated couplings, especially when used with strong, non-nucleophilic bases like DIISOPROPYLETHYLAMINE (DIEA), are known to cause significant racemization.[1] To mitigate this:
-
Use Additives: Always use a racemization-suppressing additive. Oxyma Pure® and 6-Cl-HOBt are generally more effective than HOBt. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial O-acylisourea intermediate.
-
Avoid Strong Bases: If a base is necessary, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine in place of DIEA.
-
Lower the Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of proton abstraction and subsequent racemization.
Q4: My protocol uses a uronium/phosphonium-based coupling reagent (like HBTU or HATU) and DIEA, and I'm still seeing racemization. What adjustments should I make?
While often preferred for their efficiency, these reagents can still induce racemization, especially with sensitive residues like cysteine. Consider the following adjustments:
-
Reduce Base Equivalents: Minimize the amount of base used. Try reducing the DIEA to 1-1.5 equivalents.
-
Substitute the Base: Replace DIEA with a less-hindered tertiary amine like N-methylmorpholine (NMM) or a sterically hindered, weaker base like 2,4,6-trimethylpyridine (collidine).
-
Avoid Pre-activation: For phosphonium or uronium salt-mediated couplings, avoid pre-activating the amino acid for extended periods. Instead, add the reagents directly to the resin-bound amine. This reduces the time the highly reactive intermediate exists and can racemize.
-
Change Coupling Reagent: Consider using a coupling reagent known for lower racemization potential, such as COMU or PyAOP, which can be effective with catalytic amounts of base.
-
Solvent Choice: Using a less polar solvent mixture, such as CH2Cl2/DMF (1:1), can sometimes reduce racemization compared to neat DMF.
Frequently Asked Questions (FAQs)
Q1: Why is cysteine so susceptible to racemization compared to other amino acids?
The primary reason is the nature of its side chain. The sulfur atom in the protected sulfhydryl group is electron-withdrawing. This inductive effect increases the acidity of the α-proton (the proton attached to the chiral center). During the activation of the carboxyl group for coupling, this proton can be easily removed by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-cysteine isomers.
Q2: What are the main mechanisms of Cysteine racemization in peptide synthesis?
The two primary mechanisms for amino acid racemization during peptide synthesis are:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form an oxazolone intermediate. This intermediate can easily lose its stereochemical integrity at the α-carbon.
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, leading to the formation of a carbanion intermediate which can then be protonated from either side, resulting in racemization. Cysteine is particularly susceptible to this mechanism.
Q3: How does my choice of side-chain protecting group for cysteine affect racemization?
The side-chain protecting group has a significant impact on the rate of racemization.
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Trityl (Trt): This is one of the most commonly used and highly recommended protecting groups for minimizing racemization. Its steric bulk is thought to hinder the approach of the base to the α-proton.
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Acetamidomethyl (Acm): Generally considered safe in terms of racemization and shows a lower tendency for racemization compared to Trt.
-
tert-Butyl (tBu): Also a good choice for preventing racemization.
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4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom): These have been shown to be effective at suppressing racemization to acceptable levels, even under standard SPPS protocols with phosphonium/uronium reagents and DIEA.
Q4: Are there specific coupling conditions that are recommended for incorporating cysteine?
Yes, for minimal racemization, the following conditions are recommended:
-
Reagent Choice: Use a carbodiimide like Diisopropylcarbodiimide (DIC) in combination with an additive such as Oxyma Pure® or 6-Cl-HOBt. These additives are superior to HOBt in suppressing racemization.
-
Base Selection: If a base is absolutely necessary, use a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like collidine. Avoid strong bases like DIEA and DBU.
-
Solvent & Temperature: Use a polar aprotic solvent like DMF or NMP. Perform the reaction at 0°C and allow it to slowly warm to room temperature. For microwave-assisted synthesis, lowering the temperature can significantly reduce racemization.
Quantitative Data on Cysteine Racemization
The degree of racemization is highly dependent on the specific reaction conditions. The following table summarizes representative data on the effect of different coupling conditions on the racemization of a model peptide.
| S-Protecting Group | Coupling Reagent/Additive | Base (equiv.) | Solvent | Pre-activation | % D-Cys | Reference |
| Trt | HBTU/HOBt | DIEA (2) | DMF | 5 min | 8.0 | |
| Trt | HBTU/HOBt | NMM (2) | DMF | 5 min | 5.0 | |
| Trt | HBTU/HOBt | Collidine (2) | DMF | 5 min | 2.1 | |
| Trt | HBTU/HOBt | DIEA (2) | CH2Cl2/DMF (1:1) | 5 min | 3.3 | |
| Trt | HBTU/HOBt | DIEA (2) | DMF | 0 min | 1.2 | |
| Trt | DIC/HOBt | - | DMF | 5 min | <1 | |
| Acm | HBTU/HOBt | DIEA (2) | DMF | 5 min | 1.9 | |
| Dpm | HCTU/6-Cl-HOBt | DIEA (8) | DMF | 1 min | 1.2 | |
| Ddm | HCTU/6-Cl-HOBt | DIEA (8) | DMF | 1 min | 0.8 | |
| MBom | HCTU/6-Cl-HOBt | DIEA (8) | DMF | 1 min | 0.4 |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Trt)-OH using DIC/OxymaPure®
This protocol is designed to minimize racemization during the incorporation of a cysteine residue.
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Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
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Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the amino acid/additive solution to the resin, followed by the addition of DIC (3 equivalents).
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Reaction and Washing: Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for particularly sensitive sequences. Monitor the coupling completion using a qualitative test (e.g., Kaiser test). Once complete, drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
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Chain Elongation: Proceed to the next deprotection and coupling cycle.
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol outlines a general method for determining the extent of cysteine racemization in a synthesized peptide.
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
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Peptide Purification: Purify the crude peptide by reverse-phase HPLC to isolate the desired product.
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) or use a chiral column for analysis.
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HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L-Cys and D-Cys derivatives will have different retention times, allowing for their quantification. The percentage of racemization can be calculated from the peak areas of the two isomers.
Visualizations
Caption: Mechanisms of Cysteine Racemization.
Caption: Troubleshooting Workflow for Cysteine Racemization.
References
Technical Support Center: Boc-D-Cys(Trt)-OH
Welcome to the technical support center for Boc-D-Cys(Trt)-OH. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of this compound in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
A1: this compound is generally considered to be soluble in DMF.[1] One supplier specifies a solubility of at least 1 mmole in 2 ml of DMF, which corresponds to a concentration of approximately 0.5 M.[2]
Q2: Are there alternative solvents to DMF for dissolving this compound?
A2: Yes, while DMF is a common solvent for peptide synthesis, other polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) are also suitable. It has also been reported to be soluble in solvents like chloroform, dichloromethane, and ethyl acetate.
Q3: Can heating be used to improve the solubility of this compound in DMF?
A3: Modest heating can be an effective method to aid dissolution. Heating the solution to 37°C is a suggested technique to increase the solubility of this compound.[3][4]
Q4: Is sonication recommended for dissolving this compound?
A4: Yes, sonicating the mixture in an ultrasonic bath is a recommended procedure to help break up any potential aggregates and facilitate the dissolution process.[5]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in DMF.
| Problem | Potential Cause | Recommended Solution(s) |
| Cloudy or hazy solution after adding DMF. | Incomplete dissolution. | - Continue to vortex or stir the solution for a longer period.- Gently warm the solution to 37°C.- Place the solution in an ultrasonic bath for 5-10 minutes. |
| Visible solid particles remain in the solution. | Exceeded solubility limit or presence of insoluble impurities. | - Add a small amount of additional DMF to see if the solid dissolves.- If more solvent does not help, the remaining solid may be an impurity. Consider filtering the solution.- Ensure the this compound is of high purity. |
| Solution appears to have gel-like consistency. | Potential aggregation of the compound. | - Use sonication to break up aggregates.- Try preparing a more dilute solution. |
| Compound precipitates out of solution over time. | Solution is supersaturated or there is a change in temperature. | - Store the solution at a constant room temperature.- If refrigerated, allow the solution to fully equilibrate to room temperature before use.- Consider preparing fresh solutions before each use. |
Data Presentation
Solubility of this compound in DMF
| Concentration (Molarity) | Concentration (mg/mL) | Solvent | Observation | Source |
| ~ 0.5 M | ~ 231.8 mg/mL | DMF | Clearly soluble |
Note: The mg/mL value is calculated based on the molecular weight of this compound (463.59 g/mol ).
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
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Preparation: Weigh the desired amount of this compound powder into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMF to achieve the target concentration.
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Initial Mixing: Cap the vial and vortex the mixture for 1-2 minutes at room temperature.
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Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Completion: If the solution is clear, it is ready for use.
Protocol 2: Enhanced Dissolution for Difficult Batches
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Preparation: Weigh the this compound powder into a suitable vial.
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Solvent Addition: Add the required volume of anhydrous DMF.
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Initial Mixing: Vortex the mixture for 1-2 minutes.
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Heating: If solids persist, warm the vial in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.
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Sonication: If the solution is still not clear, place the vial in an ultrasonic bath for 5-10 minutes.
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Final Assessment: Allow the solution to return to room temperature and visually inspect for clarity.
Visual Guides
Caption: Standard workflow for dissolving this compound in DMF.
Caption: Troubleshooting steps for this compound solubility issues.
References
unexpected byproducts with Boc-d-cys(trt)-oh
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during the use of Boc-D-Cys(Trt)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound?
A1: The primary side reactions involving this compound include racemization of the cysteine residue, oxidation of the thiol group leading to disulfide bond formation, and S-alkylation by carbocations generated during deprotection.[1][2] When coupling to specific amino acids like serine or threonine, β-elimination can also occur.[3]
Q2: Why is racemization a significant issue with cysteine derivatives?
A2: The α-proton of cysteine is particularly acidic and therefore susceptible to abstraction, especially under the basic conditions sometimes used with certain coupling reagents.[3] This can lead to the formation of the D-cysteine epimer, resulting in a diastereomeric mixture that is often difficult to purify and can significantly alter the biological activity and structure of the final peptide.
Q3: What are the black particles or color changes I sometimes observe during the cleavage/deprotection step?
A3: The formation of black or dark-colored precipitates during the final cleavage with trifluoroacetic acid (TFA) is often due to the polymerization of scavengers like triisopropylsilane (TIS) or the degradation of other components in the cleavage cocktail. While visually concerning, it does not necessarily indicate a problem with the peptide itself. However, it is crucial to ensure the peptide is fully dissolved and separated from these insoluble materials during the work-up.
Q4: How does the choice of coupling reagent affect the purity of the final peptide?
A4: The choice of coupling reagent can significantly impact the level of side reactions, particularly racemization. Highly activating uronium-based reagents like HBTU and HATU, when used with bases like DIEA, can increase the risk of racemization.[3] For sensitive couplings involving cysteine, carbodiimide reagents such as DIC in combination with an additive like HOBt are often recommended to suppress this side reaction.
Q5: Can the trityl (Trt) group be prematurely cleaved during synthesis?
A5: The trityl group is sensitive to acid. While it is stable to the repetitive mild acid treatments used for Boc deprotection (e.g., 50% TFA in DCM), prolonged exposure or stronger acidic conditions can lead to premature detritylation. This would expose the free thiol group, making it susceptible to oxidation and other side reactions during the synthesis.
Troubleshooting Guide
Problem 1: My mass spectrometry results show an unexpected mass of +56 Da.
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Possible Cause: S-tert-butylation of the cysteine residue. The tert-butyl cation, generated from the deprotection of the Boc group, can be captured by the nucleophilic thiol group of cysteine if scavenging is inefficient.
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Recommended Solution:
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Ensure an adequate concentration of scavengers in your cleavage cocktail. A common and effective scavenger for tert-butyl cations is dithiothreitol (DTT) or thioanisole.
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A recommended cleavage cocktail for peptides containing Cys(Trt) is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). For more complex sequences, a more comprehensive cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.
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Problem 2: I am observing significant amounts of a dimer of my peptide.
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Possible Cause: Oxidation of the free thiol group of cysteine to form a disulfide bond, either intermolecularly (dimer) or intramolecularly. This can happen if the trityl group is prematurely cleaved or during work-up if the conditions are not sufficiently reducing.
-
Recommended Solution:
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Work under an inert atmosphere (e.g., nitrogen or argon) during cleavage and work-up to minimize air oxidation.
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If disulfide-linked species are detected after cleavage, consider treating the crude peptide with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce the disulfide bonds prior to purification.
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Problem 3: HPLC analysis shows a broad or split peak for my target peptide, suggesting a diastereomer.
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Possible Cause: Racemization of the cysteine residue during the coupling step. This is particularly prevalent when using strong bases or highly activating coupling reagents.
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Recommended Solution:
-
Employ in situ neutralization protocols where the neutralization and coupling steps are performed concurrently to minimize the exposure of the activated amino acid to a free base.
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Use a carbodiimide coupling reagent like Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt).
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Avoid pre-activating the Boc-Cys(Trt)-OH for extended periods before adding it to the resin.
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Problem 4: The coupling reaction is sluggish or incomplete, as indicated by a positive ninhydrin test.
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Possible Cause: Steric hindrance from the bulky trityl protecting group can slow down the coupling reaction.
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Recommended Solution:
-
Increase the coupling time and/or temperature. Monitor the reaction progress using the ninhydrin test.
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If the coupling remains incomplete, perform a second coupling with fresh reagents.
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Consider using a smaller protecting group for the cysteine thiol, such as Acetamidomethyl (Acm), if the synthetic strategy allows for its removal.
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Summary of Potential Byproducts
| Byproduct/Side Reaction | Mass Change (Da) | Cause | Mitigation Strategies |
| Racemization | 0 | Abstraction of the α-proton of cysteine, especially under basic conditions. | Use DIC/HOBt for coupling; employ in situ neutralization. |
| Disulfide Dimer | + (Molecular Weight of Peptide - 2) | Oxidation of the cysteine thiol group. | Work under an inert atmosphere; add reducing agents (DTT, TCEP) post-cleavage. |
| S-tert-butylation | +56 | Alkylation of the thiol by tert-butyl cations from Boc deprotection. | Use effective scavengers like TIS, DTT, or thioanisole in the cleavage cocktail. |
| Incomplete Trt Deprotection | +242 | Incomplete cleavage of the trityl protecting group. | Increase cleavage time; ensure sufficient concentration and purity of TFA. |
| S-alkylation from resin | Variable | Alkylation of the thiol by fragmented resin linkers (e.g., from Wang resin). | Use a cleavage cocktail with effective scavengers. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Coupling of this compound using DIC/HOBt
This protocol is designed to minimize racemization.
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Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
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Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x).
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Neutralization (In situ) and Coupling:
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Wash the resin with DMF (3x).
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In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
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Add this solution to the resin.
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Add DIC (3 equivalents) to the resin suspension.
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Allow the reaction to proceed for 2-4 hours at room temperature.
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-
Monitoring: Monitor the coupling progress using a ninhydrin test. If the test is positive, continue the coupling or perform a recoupling.
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Washing: After a negative ninhydrin test, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
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Drying: Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection with Scavengers
This protocol is designed to minimize S-alkylation and oxidation.
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Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For every 100 mg of resin, use approximately 2 mL of the cocktail.
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Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
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Work-up:
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Filter the resin and collect the filtrate.
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Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
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Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
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Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by HPLC and Mass Spectrometry.
Visualizations
References
Technical Support Center: Trityl Group Deprotection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the impact of scavengers on the removal of the trityl (Trt) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of trityl (Trt) group removal?
The trityl group is an acid-labile protecting group used for alcohols, amines, and thiols.[1][2] Its removal is typically achieved under acidic conditions, ranging from strong acids like trifluoroacetic acid (TFA) to milder ones such as acetic acid or formic acid.[1][3] The deprotection process proceeds through the formation of a highly stable but reactive trityl cation (Trt⁺) intermediate.[1] Lewis acids, such as ZnBr₂ or BF₃, can also be used to facilitate this cleavage.
Q2: What is the role of a scavenger in Trt deprotection?
During deprotection, the liberated trityl cation is a potent electrophile. It can react with nucleophilic functional groups on the target molecule, such as tryptophan or tyrosine residues in peptides, leading to unwanted alkylation and side product formation. Scavengers are reagents added to the reaction mixture to trap this reactive trityl cation, preventing it from causing these side reactions. This process drives the deprotection equilibrium towards the desired product and improves the overall yield and purity.
Q3: When is it necessary to use a scavenger?
The use of a scavenger is highly recommended, especially when working with complex molecules or substrates containing sensitive, nucleophilic functionalities. In solid-phase oligonucleotide synthesis (SPOS), scavengers are often used to trap dimethoxytrityl (DMTr) cations, improving detritylation efficiency. For peptide synthesis, scavengers are critical to prevent modification of sensitive amino acid residues.
Q4: What are some common scavengers used for Trt group removal?
A variety of scavengers can be employed, with the choice depending on the substrate and reaction conditions. Common examples include:
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Trialkylsilanes: Triisopropylsilane (TIPS) and triethylsilane (TES) are excellent carbocation scavengers.
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Thiols: Thioanisole, 1-dodecanethiol, and 1,2-ethanedithiol (EDT) are effective, particularly in peptide synthesis to protect tryptophan, cysteine, and methionine residues.
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Alcohols: Methanol is a highly reactive scavenger, but it can interact with the acid used for deprotection (e.g., trichloroacetic acid) and should not be pre-mixed in deblock solutions.
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Other Nucleophiles: Water, phenol, and anisole are also used in various cleavage cocktails to trap carbocations.
Q5: Can scavengers have unintended effects on the reaction?
Yes, certain interactions should be considered. For instance, methanol has been found to react with trichloroacetic acid, which is used in some deprotection protocols. Therefore, if methanol is used as a scavenger, it should ideally be stored separately from the acid solution. The choice of scavenger must be compatible with all other functional groups present in the molecule and the reaction conditions.
Trityl Deprotection and Scavenger Action Workflow
Caption: Mechanism of acid-catalyzed trityl deprotection and scavenger intervention.
Troubleshooting Guide
Problem 1: Incomplete or sluggish trityl deprotection.
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Possible Cause: The acidic conditions are too mild for the specific substrate, or the trityl group is sterically hindered.
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Suggested Solution:
-
Gradually increase the concentration of the acid or switch to a stronger acid (e.g., from 80% acetic acid to a low concentration of TFA).
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Extend the reaction time and monitor progress carefully by TLC or LC-MS to avoid cleaving other protecting groups.
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Consider switching to a more acid-labile trityl derivative, such as a methoxy-substituted trityl group (MMT or DMT), for future syntheses.
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Problem 2: Formation of undesired side products.
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Possible Cause: The liberated trityl cation is reacting with nucleophilic sites on your molecule.
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Suggested Solution:
-
Add a carbocation scavenger to the reaction mixture. Triisopropylsilane (TIPS) or triethylsilane (TES) are highly effective.
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If working with peptides containing sensitive residues like Cys, Met, or Trp, use a specialized scavenger cocktail (see Table 1).
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Problem 3: Loss of other acid-labile protecting groups (e.g., Boc, TBS).
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Possible Cause: The deprotection conditions are too harsh and not selective enough for your substrate.
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Suggested Solution:
-
Switch to a milder deprotection method. For example, 80% acetic acid or formic acid can often cleave a trityl group in the presence of TBS ethers.
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Use a very dilute solution of a strong acid (e.g., 1% TFA in DCM) and monitor the reaction closely to achieve selectivity.
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Explore non-acidic deprotection methods, such as reductive cleavage (e.g., Pd/C hydrogenation) or photocatalysis, if applicable to your substrate.
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Troubleshooting Workflow for Trityl Deprotection
Caption: A decision workflow for troubleshooting common trityl deprotection issues.
Data on Scavengers and Cleavage Cocktails
The selection of a scavenger or a cocktail of scavengers is critical for achieving high-purity products, especially in peptide synthesis.
Table 1: Common Scavenger Cocktails for Peptide Cleavage from Resin
| Reagent Cocktail | Composition | Primary Application | Key Features |
|---|---|---|---|
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIPS | General purpose for peptides without highly sensitive residues. | TIPS is an effective carbocation scavenger. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Trp, Cys, Met, Tyr). | Highly effective but also highly odorous. Phenol and thioanisole protect Trp. |
| Reagent B | 88% TFA, 5.8% Phenol, 2% TIPS, 4.2% H₂O | Good for scavenging trityl groups from Cys, His, Asn, Gln. | Milder and less odorous than Reagent K. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with sulfonyl-protected Arginine (Pmc, Pbf). | Minimizes side reactions related to Arg protecting groups. |
Table 2: Relative Reactivity of Common Trityl Cation Scavengers Based on a stopped-flow analysis of reactivity toward tritylium hexafluorophosphate.
| Scavenger | Chemical Type | Relative Reactivity | Notes |
|---|---|---|---|
| Methanol | Alcohol | Most Reactive | Can react with trichloroacetic acid; should not be pre-mixed with acid. |
| Trialkylsilanes | Silane | High | Includes triisopropylsilane (TIPS), triethylsilane (TES), and trihexylsilane. |
| 1-Dodecanethiol | Thiol | Moderate | Less odorous than many other simple thiols. |
| Thioanisole | Thioether | Least Reactive | Commonly used in peptide cleavage cocktails. |
Experimental Protocols
Protocol 1: General Deprotection of a Trityl Ether using Formic Acid
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Preparation: Dissolve the trityl-protected compound (e.g., 200 mg, 0.4 mmol) in cold (0 °C) 97+% formic acid (3 mL).
-
Reaction: Stir the solution at room temperature. The reaction is typically very fast (e.g., 3 minutes), but should be monitored by TLC or LC-MS.
-
Work-up: Evaporate the formic acid using a rotary evaporator or an oil pump at room temperature.
-
Purification: Co-evaporate the residue twice with dioxane to remove residual acid. The crude product can then be purified by extraction (to remove triphenyl-carbinol) or flash column chromatography.
Protocol 2: Manual Detritylation of an Oligonucleotide
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Preparation: Ensure the trityl-on oligonucleotide is thoroughly dried in a microcentrifuge tube.
-
Deprotection: Dissolve the dried sample in 80% aqueous acetic acid (e.g., 200-500 µL). Vortex to mix.
-
Reaction: Let the solution stand at room temperature for 20-30 minutes. The orange color of the trityl cation will not be visible as it reacts with water to form tritanol.
-
Quenching & Lyophilization: Add an equal volume of 95% ethanol to the solution and lyophilize until no acetic acid odor remains.
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Desalting: The resulting product, containing the detritylated oligonucleotide and salts, can be desalted using a standard procedure like an Oligonucleotide Purification Cartridge (OPC).
Protocol 3: Removal of S-Trityl Groups with Iodine (with simultaneous disulfide formation)
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Preparation: Dissolve the S-trityl protected peptide in dichloromethane (DCM).
-
Reaction: Add a 0.1 M solution of iodine in DCM and stir for 5 minutes at room temperature.
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Work-up: Quench the reaction by adding a 0.2 M citrate buffer containing ascorbic acid.
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Purification: Isolate the resulting peptide (now with a disulfide bond) by chromatography (e.g., on a Sephadex column).
References
Technical Support Center: Managing Steric Hindrance with Boc-D-Cys(Trt)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the use of Boc-D-Cys(Trt)-OH in peptide synthesis, with a focus on managing steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is coupling this compound challenging?
The primary challenge in coupling this compound stems from significant steric hindrance. This is caused by the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and, most notably, the large trityl (Trt) group protecting the cysteine's thiol side chain.[1][2] This steric bulk can physically obstruct the approach of the activated carboxylic acid to the free amine on the growing peptide chain, leading to slower and often incomplete coupling reactions.[1][2]
Q2: What are the signs of incomplete coupling and how can I confirm it?
Incomplete coupling is typically indicated by a positive ninhydrin (Kaiser) test, which detects the presence of unreacted free primary amines on the resin.[1] A blue or purple color on the resin beads signifies a positive result and an incomplete reaction. For a more quantitative assessment, a small aliquot of the peptide can be cleaved from the resin and analyzed by HPLC to identify the presence of deletion sequences (peptides missing the intended amino acid).
Q3: Besides steric hindrance, what other side reactions are common with this compound?
Cysteine residues are inherently prone to racemization, which is the conversion of the desired L- or D-enantiomer to its opposite. This can be exacerbated by the choice of coupling reagents and the use of strong bases. The trityl protecting group, while effective, can also lead to side reactions during deprotection if not properly scavenged.
Q4: How does the choice of coupling reagent impact the success of coupling this compound?
Standard coupling reagents may be inefficient when dealing with sterically hindered amino acids like this compound. More potent activating reagents are often necessary to achieve satisfactory coupling efficiency. Carbodiimide-based reagents like DIC in combination with an additive like HOBt are a classic choice that can help minimize racemization. However, for particularly difficult couplings, uronium/aminium-based reagents such as HBTU or HATU may be more effective, though they require careful control of the base to avoid racemization.
Troubleshooting Guide: Incomplete Coupling
If you experience incomplete coupling with this compound, as indicated by a positive ninhydrin test, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a positive ninhydrin test.
Solutions for Incomplete Coupling:
-
Double Couple: Immediately perform a second coupling reaction using a fresh solution of activated this compound. This is often the simplest and most effective solution.
-
Change Coupling Reagent: Switch to a more potent activating agent. If you are using a carbodiimide like DIC/HOBt, consider moving to a uronium/aminium salt like HBTU or HATU.
-
Optimize Reaction Conditions:
-
Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even longer.
-
Increase Temperature: Gently warming the reaction vessel to 30-40°C can improve reaction kinetics, but should be monitored for potential side reactions.
-
-
Implement a Capping Step: If coupling remains incomplete after troubleshooting, treat the resin with a capping agent like acetic anhydride. This will block any unreacted amines, preventing the formation of deletion peptides in subsequent steps and simplifying final purification.
Data Summary
While specific quantitative data for the coupling efficiency of this compound is not extensively available in a comparative format, the following table provides a qualitative comparison of common coupling reagents used in Boc-SPPS for sterically hindered amino acids.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Racemization Risk | Notes |
| DIC/HOBt | Carbodiimide | Moderate | Lower | A classic and cost-effective choice. The reaction proceeds under relatively neutral pH, which is favorable for minimizing cysteine racemization. |
| HBTU/HATU | Uronium/Aminium | High | Higher | Very efficient and fast-acting. Requires a non-nucleophilic base (e.g., DIEA) for activation, which can increase the risk of racemization if not carefully controlled. |
| PyBOP | Phosphonium | High | Moderate | Another powerful reagent, often effective when other reagents fail. |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling of this compound
-
Resin Swelling: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test to monitor the completion of the coupling. If the test is positive, consider the troubleshooting steps outlined above.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
Protocol 2: Deprotection of the Trityl Group and Peptide Cleavage
The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the resin. The generation of stable trityl cations during this process necessitates the use of scavengers to prevent re-attachment to the cysteine thiol or modification of other sensitive residues like tryptophan.
Caption: Role of scavengers during Trityl group deprotection.
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture for Cys(Trt)-containing peptides is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Work-up: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Recommended Scavengers for Cys(Trt) Deprotection:
| Scavenger | Purpose |
| Triisopropylsilane (TIS) | A highly effective scavenger for trityl cations. |
| Water | Helps to hydrolyze t-butyl cations generated from Boc group removal. |
| Ethanedithiol (EDT) | Can be used to further protect the free thiol group. |
| Thioanisole | Useful for scavenging cations and protecting methionine from oxidation. |
References
Technical Support Center: Purification of Peptides Containing Boc-D-Cys(Trt)-OH
Welcome to the technical support center for the purification of peptides containing Nα-Boc-S-Trityl-D-cysteine (Boc-D-Cys(Trt)-OH). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with the purification of these peptides. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing the Trityl (Trt) group?
A1: The main difficulties arise from the bulky and highly hydrophobic nature of the Trityl group.[1] This characteristic can lead to several issues:
-
Poor Solubility: The modified peptide may have limited solubility in the aqueous solutions typically used for reverse-phase HPLC (RP-HPLC).[1]
-
Aggregation: The hydrophobicity of the Trt group can encourage intermolecular aggregation, resulting in the formation of insoluble precipitates or soluble aggregates that are challenging to purify and often lead to low recovery.[1]
-
Strong Retention in RP-HPLC: Due to its high hydrophobicity, the peptide can bind very strongly to C18 columns, necessitating high concentrations of organic solvents for elution.[1]
Q2: What are the common side reactions to be aware of during the synthesis and purification of Cys(Trt)-containing peptides?
A2: Several side reactions can occur, leading to impurities that complicate purification:
-
Disulfide Bond Formation: The thiol group of cysteine is susceptible to oxidation, which leads to the formation of disulfide-linked dimers or oligomers.[2]
-
S-alkylation: During the final Trifluoroacetic acid (TFA) cleavage from Wang resin, the cysteine sulfhydryl group can be unexpectedly alkylated by the p-hydroxyl benzyl group originating from the decomposition of the Wang linker.
-
S-tert-butylation: The reaction of the liberated cysteine thiol with tert-butyl (tBu) cations, which come from tBu-based protecting groups, can lead to the formation of S-tert-butylated Cys residues.
-
Racemization: Cysteine is highly susceptible to racemization during peptide coupling, especially when strong activating agents and bases are used.
-
3-(1-Piperidinyl)alanine Formation: When preparing peptides with a C-terminal cysteine using Fmoc/tBu protocols, a side product can form through the elimination of the protected sulfhydryl group, creating a dehydroalanine residue that then reacts with piperidine.
Q3: How can I prevent disulfide bond formation during purification?
A3: To prevent oxidation and the formation of disulfide linkages, you can add a reducing agent to your sample before injection and to the fraction collector tubes. Commonly used reducing agents include:
-
TCEP (Tris(2-carboxyethyl)phosphine): Often considered the gold standard due to its stability and lack of odor.
-
DTT (Dithiothreitol): A cheaper alternative to TCEP, though it may be less stable over time.
-
2-Mercaptoethanol: The most economical option, but it has a strong, unpleasant odor.
Most HPLC systems have degassers, which help to minimize oxidation during the separation by keeping oxygen levels low in the mobile phase.
Q4: What is the role of scavengers in the cleavage cocktail?
A4: Scavengers are crucial during the cleavage of the peptide from the resin to "trap" the reactive carbocations generated from the cleavage of protecting groups. This prevents the modification of sensitive amino acid side chains. For peptides containing Cys(Trt), triisopropylsilane (TIS) is a commonly used scavenger that helps to ensure complete deprotection by reducing the stable trityl cation to the inert triphenylmethane.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of your this compound containing peptide.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Poor or No Recovery of Peptide from RP-HPLC Column | 1. The peptide is too hydrophobic and has irreversibly bound to the column. 2. The peptide has precipitated on the column. 3. The peptide has aggregated. | 1. Switch to a less hydrophobic column (e.g., C8 or C4). 2. Increase the concentration of the organic solvent in the elution gradient, potentially up to 100% acetonitrile. 3. Add a small amount of isopropanol (1-5%) to the mobile phase to enhance the solubility and recovery of hydrophobic peptides. 4. Increase the column temperature to improve solubility and minimize secondary interactions. 5. Ensure the peptide is fully dissolved in the injection solvent. If necessary, use organic solvents like DMSO or DMF before diluting with the initial mobile phase. |
| Broad or Tailing Peaks in RP-HPLC | 1. Secondary interactions with the stationary phase. 2. Overloading of the column. 3. On-column aggregation. 4. Poor solubility in the mobile phase. | 1. Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%). 2. Reduce the amount of peptide loaded onto the column. 3. Increase the column temperature. |
| Peptide Elutes in the Void Volume or Very Early | 1. The peptide is not being retained on the column due to aggregation. 2. The initial mobile phase is too strong (contains too much organic solvent). | 1. Dissolve the peptide in a strong solvent like DMSO and then dilute it with the initial mobile phase immediately before injection to minimize pre-injection aggregation. 2. Decrease the initial percentage of organic solvent in your gradient. For highly hydrophobic peptides, you may need to start with a very low concentration of organic solvent. |
| Low Purity After a Single Purification Step | 1. Co-elution of impurities that have similar hydrophobicity. 2. The presence of deletion sequences or other side products from the synthesis. | 1. Optimize the HPLC gradient to improve the separation of the target peptide from impurities. 2. Consider using a different stationary phase or a different purification technique, such as ion-exchange chromatography. |
| Presence of a Large Hydrophobic Peak at the End of the Gradient | 1. This peak may be associated with the trityl protecting group or trityl alcohol. | 1. Repeat the ether precipitation step to help remove these byproducts. |
Experimental Protocols
Protocol 1: Cleavage of the S-Trityl Group and Peptide from the Resin
This protocol details the cleavage of the S-trityl group from a peptide synthesized on a solid support using a trifluoroacetic acid (TFA) cocktail.
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A common cocktail for Cys(Trt)-containing peptides is TFA/TIS/Water (95:2.5:2.5 v/v/v). The inclusion of TIS is critical to scavenge the trityl cations.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate, which contains the deprotected peptide.
-
Wash the resin with additional TFA and then with dichloromethane (DCM). Combine all the filtrates.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and byproducts.
-
Dry the crude peptide under vacuum.
Protocol 2: General RP-HPLC Purification
This protocol outlines a general method for the purification of a crude peptide by reverse-phase high-performance liquid chromatography.
-
Column: A C18 stationary phase is commonly used. For very hydrophobic peptides, a C8 or C4 column may be more suitable.
-
Mobile Phase:
-
Solvent A: Water with 0.1% TFA.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient of increasing concentration of Solvent B is typically employed. The specific gradient will need to be optimized for each peptide.
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase. If solubility is an issue, a minimal amount of a strong organic solvent like DMSO can be used, followed by dilution with the initial mobile phase.
-
Injection and Fraction Collection: Inject the dissolved peptide onto the equilibrated column and collect fractions as the peptide elutes.
-
Analysis: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Boc-D-Cys(Trt)-OH and Fmoc-D-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). For the incorporation of D-cysteine, a non-proteinogenic amino acid of increasing interest in drug development for its ability to confer resistance to enzymatic degradation, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies for the α-amino group dictates the entire synthetic approach. This guide provides an objective, data-supported comparison of Boc-D-Cys(Trt)-OH and Fmoc-D-Cys(Trt)-OH, focusing on their performance, potential side reactions, and the specific experimental conditions required for their successful application in SPPS.
At a Glance: Key Differences in Strategy
The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine like piperidine.[1][] This core difference necessitates orthogonal side-chain protection schemes and distinct final cleavage protocols.[3]
| Feature | Boc Strategy (this compound) | Fmoc Strategy (Fmoc-D-Cys(Trt)-OH) |
| Nα-Protection | Acid-labile (e.g., 50% TFA in DCM) | Base-labile (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based (Bzl), removed by strong acid (HF) | Typically tert-Butyl-based (tBu), removed by TFA |
| Trt Group on Cys | Stable to Nα-deprotection, removed during final cleavage | Stable to Nα-deprotection, removed during final cleavage |
| Final Cleavage | Harsh: Anhydrous Hydrofluoric Acid (HF) | Mild: Trifluoroacetic Acid (TFA) with scavengers |
| Orthogonality | Quasi-orthogonal (graduated acid lability) | Fully orthogonal |
| Automation | Less common, requires specialized equipment for HF cleavage | Standard for automated synthesizers |
| Compatibility with PTMs | Limited due to harsh final cleavage | Generally high |
Performance Comparison: Yield, Purity, and Side Reactions
While direct, side-by-side quantitative data for the synthesis of the same D-cysteine-containing peptide using both this compound and Fmoc-D-Cys(Trt)-OH is not extensively published, established principles and data from L-cysteine analogues allow for a robust comparison.
General Performance:
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Typical Crude Purity | 70-85%[1] | >90%[1] | Purity is sequence-dependent. Harsher final cleavage in Boc chemistry can lead to more side products. |
| Typical Overall Yield | 60-80% | >85% | Highly dependent on coupling and deprotection efficiency. Boc strategy may offer advantages for "difficult" or aggregation-prone sequences. |
Cysteine-Specific Side Reactions:
The incorporation of cysteine presents unique challenges, most notably racemization and β-elimination.
| Side Reaction | Boc Strategy (this compound) | Fmoc Strategy (Fmoc-D-Cys(Trt)-OH) | Mitigation Strategies |
| Racemization | Generally low. | Can be significant, especially with uronium/aminium-based coupling reagents (e.g., HBTU, HATU) and strong bases (e.g., DIEA). | Use of carbodiimide-based coupling (e.g., DIC/HOBt) without a strong base. Use of weaker bases like 2,4,6-collidine. |
| β-Elimination | Less common. | Can occur with C-terminal cysteine upon repeated exposure to piperidine, leading to the formation of dehydroalanine and subsequent piperidinyl-alanine adducts. | Use of 2-chlorotrityl resin for C-terminal cysteine. Minimizing piperidine exposure time. |
| Alkylation of Cys | Possible from carbocations generated during Boc deprotection. | The liberated trityl cation during final TFA cleavage can re-alkylate the cysteine thiol or other nucleophilic residues if not properly scavenged. | Use of scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the cleavage cocktail. |
Quantitative Data on Racemization of Cysteine Derivatives (Fmoc-SPPS):
The following table, adapted from studies on L-cysteine model peptides, illustrates the impact of coupling conditions on racemization in Fmoc-SPPS.
| Coupling Method | Base | % D-Cys Formation (from L-Cys) |
| HCTU/6-Cl-HOBt | DIEA | High (not specified) |
| HCTU/6-Cl-HOBt | DBU | Significantly Reduced |
| HCTU/6-Cl-HOBt | Proton Sponge (PS) | Significantly Reduced |
| TBTU | DIEA | 2.6% (Trt) |
| DCC/HOBt | - | 0.6% (Trt) |
| DIC/HOBt | - | 0.9% (Trt) |
Disclaimer: Data is from studies using Fmoc-L-Cys(Trt)-OH and should be considered indicative of trends for Fmoc-D-Cys(Trt)-OH.
Experimental Protocols
Detailed methodologies for the key steps in both Boc and Fmoc solid-phase synthesis of a generic D-Cysteine containing peptide are provided below.
Boc Solid-Phase Peptide Synthesis Protocol for a D-Cys(Trt)-containing Peptide
This protocol outlines the manual synthesis on a Merrifield or PAM resin.
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid (e.g., Boc-Xaa-OH) to the resin via its cesium salt to minimize racemization.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 20-30 minutes.
-
Wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin-bound peptide TFA salt with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 min).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq.) and a coupling agent such as HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Caution: Use a specialized HF cleavage apparatus in a well-ventilated fume hood.
-
Treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole or cresol) at 0°C for 1-2 hours.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
-
Fmoc Solid-Phase Peptide Synthesis Protocol for a D-Cys(Trt)-containing Peptide
This protocol outlines the manual synthesis on a Rink Amide or Wang resin.
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Xaa-OH) to the resin using a suitable activation method (e.g., DIC/DMAP for Wang resin).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Nα-Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling of Fmoc-D-Cys(Trt)-OH (Racemization Minimization):
-
Dissolve Fmoc-D-Cys(Trt)-OH (3 eq.) and an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (3 eq.) in DMF.
-
Add the solution to the resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (3 eq.).
-
Allow the reaction to proceed for 1-3 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles:
-
Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF and DCM, then dry under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5). For peptides with multiple Trt groups or other sensitive residues, 1,2-ethanedithiol (EDT) can be added (e.g., TFA/TIS/H₂O/EDT, 94:1:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Signaling Pathways and Experimental Workflows
Boc-SPPS Workflow
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Fmoc-SPPS Workflow
References
A Comparative Guide to Cysteine Protecting Groups: Trityl (Trt) vs. Acetamidomethyl (Acm)
In the synthesis of peptides, particularly those containing cysteine residues, the strategic selection of a thiol protecting group is paramount to achieving high yield and purity. The Trityl (Trt) and Acetamidomethyl (Acm) groups are two of the most widely employed protecting groups for cysteine in Solid-Phase Peptide Synthesis (SPPS). Their distinct chemical properties offer unique advantages and disadvantages, making the choice between them dependent on the specific synthetic strategy, particularly when synthesizing complex peptides with multiple disulfide bonds. This guide provides an objective comparison of Trt and Acm, supported by experimental data, to assist researchers in making informed decisions.
Chemical Properties and Stability
The fundamental difference between Trt and Acm lies in their stability and the conditions required for their removal. The Trt group is a bulky, acid-labile protecting group, while the Acm group is smaller and stable to the acidic conditions typically used for peptide cleavage from the resin in Fmoc-based SPPS.[1] This difference in lability is the basis for their use in orthogonal protection schemes for the regioselective formation of multiple disulfide bonds.[2][3]
Trityl (Trt): The triphenylmethyl (trityl) group is attached to the sulfur atom of the cysteine side chain. Its bulky nature can sometimes influence peptide aggregation and solubility. The key feature of the Trt group is its lability to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the solid support in Fmoc-SPPS.[4] This means that the Trt group is removed simultaneously with the cleavage from the resin and the removal of other acid-labile side-chain protecting groups.
Acetamidomethyl (Acm): The acetamidomethyl group is a smaller, more polar protecting group. Unlike Trt, the Acm group is stable to TFA. This stability allows for the isolation of the fully assembled peptide with the cysteine residues still protected by Acm. The removal of the Acm group requires specific reagents, most commonly iodine, which facilitates oxidative cleavage to form a disulfide bond. Alternatively, heavy metal salts like mercury(II) acetate can be used for its removal without concomitant disulfide bond formation, though the toxicity of these reagents is a significant drawback.
Performance Comparison in Peptide Synthesis
The performance of a protecting group is evaluated based on several factors, including its stability during synthesis, the efficiency of its removal, and its propensity to induce side reactions.
Data Presentation: Quantitative Comparison
| Performance Metric | Trityl (Trt) | Acetamidomethyl (Acm) | References |
| Stability to Fmoc Deprotection | Stable | Stable | |
| Deprotection Conditions | Trifluoroacetic acid (TFA)-based cocktails | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver Tetrafluoroborate (AgBF₄) | |
| Orthogonality | Not orthogonal in standard Fmoc-SPPS (cleaved with peptide) | Orthogonal to acid-labile groups (stable to TFA) | |
| Racemization | More prone to racemization, especially with certain coupling reagents (e.g., 3.3% with DIPCDI/Oxyma Pure). Can be significant in microwave-assisted SPPS (e.g., 10.9-26.6%). | Generally low rates of racemization compared to Trt. | |
| β-elimination (Piperidinyl-alanine formation) | Less prominent | More prominent, especially for C-terminal cysteine. | |
| S-alkylation | Can occur during cleavage due to the formation of the trityl cation if not properly scavenged. | Not a typical side reaction during cleavage. |
Key Side Reactions
Both Trt and Acm protecting groups can be associated with specific side reactions during peptide synthesis.
Racemization: Cysteine is particularly susceptible to racemization during the activation and coupling steps of SPPS. Studies have shown that Fmoc-Cys(Trt)-OH is more prone to racemization compared to Fmoc-Cys(Acm)-OH. For instance, one study reported 3.3% racemization for Fmoc-Cys(Trt)-OH when using DIPCDI/Oxyma Pure as the coupling agent. In contrast, the rate of racemization with the Acm group is generally fairly low.
β-Elimination: For peptides with a C-terminal cysteine, a common side reaction is the base-catalyzed β-elimination of the protected thiol, leading to the formation of dehydroalanine. This intermediate can then react with piperidine (used for Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct. This side reaction is reported to be more prominent with the Acm protecting group compared to the bulkier Trt group.
Experimental Protocols
General Protocol for Fmoc-SPPS of a Cysteine-Containing Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine - DIPEA, 6-10 equivalents) in DMF. For coupling of Fmoc-Cys(Trt)-OH, the use of a less hindered base like collidine is sometimes recommended to minimize racemization.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
For Trt-protected cysteine: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v), for 2-3 hours. The TIS acts as a scavenger for the liberated trityl cations. Precipitate the peptide in cold diethyl ether.
-
For Acm-protected cysteine: The peptide is cleaved from the resin using a standard TFA cocktail as described above. The Acm group remains intact. The peptide is precipitated and purified.
-
Protocol for Acm Deprotection and Disulfide Bond Formation
-
Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent, such as aqueous acetic acid (e.g., 80%) or a mixture of methanol and water.
-
Iodine Treatment: Slowly add a solution of iodine (e.g., 0.1 M in methanol or acetic acid) dropwise to the peptide solution with stirring. Continue the addition until a persistent yellow-brown color is observed, indicating an excess of iodine.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the progress of the reaction by analytical HPLC.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Purification: Purify the cyclized peptide by preparative HPLC.
Mandatory Visualization
Diagrams of Experimental Workflows and Logical Relationships
Conclusion
The choice between Trt and Acm as a cysteine protecting group is a critical decision in peptide synthesis. Trt is a convenient, acid-labile protecting group that is removed during the final cleavage step, making it suitable for the synthesis of peptides with a single disulfide bond or free thiols. However, its use is associated with a higher risk of racemization.
Acm, on the other hand, is stable to TFA, providing an orthogonal protection strategy that is indispensable for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds. While generally less prone to racemization during coupling, it can increase the likelihood of β-elimination for C-terminal cysteines.
Ultimately, the selection of the appropriate protecting group requires careful consideration of the final peptide structure, the synthetic strategy, and the potential for side reactions. For complex syntheses, a combination of different protecting groups, including Trt and Acm, often provides the most robust and efficient route to the desired product.
References
- 1. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-D-Cys(Trt)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for reactive amino acid side chains is a critical determinant of the final peptide's purity and yield. This is particularly true for cysteine, whose nucleophilic thiol group is prone to side reactions such as oxidation and alkylation. This guide provides an objective comparison of peptides synthesized using Boc-D-Cys(Trt)-OH versus alternative cysteine protection strategies within the Boc/Bzl framework, with a focus on their HPLC analysis.
Performance Comparison of Cysteine Protecting Groups in Boc-SPPS
The selection of a protecting group for the cysteine thiol side chain significantly influences the synthesis strategy, particularly the final cleavage and deprotection step, and consequently the impurity profile of the crude peptide as observed by HPLC. The trityl (Trt) group is widely used due to its lability under standard Boc-SPPS final cleavage conditions. However, alternatives such as Acetamidomethyl (Acm) and Benzyl (Bzl) offer different stability profiles that can be advantageous in specific contexts.
| Feature | This compound | Boc-D-Cys(Acm)-OH | Boc-D-Cys(Bzl)-OH |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| S-Protection | Trt (Trityl) | Acm (Acetamidomethyl) | Bzl (Benzyl) |
| Deprotection Condition | Strong acid (e.g., HF, TFMSA)[1][2] | Two-step: Hg(OAc)₂ then H₂S, or I₂[3] | Strong acid (e.g., HF, TFMSA)[1][3] |
| Key Advantage | Cleaved simultaneously with resin and other side-chain protecting groups in a single step. | Orthogonal to standard Boc cleavage; allows for selective disulfide bond formation on-resin or post-cleavage. | Robust and stable protection. |
| Key Disadvantage | The highly stable trityl cation generated during cleavage can lead to re-attachment or alkylation of other nucleophilic residues if not scavenged effectively. | Requires a separate, often harsh, deprotection step using toxic reagents like mercury salts. | Requires strong acid cleavage; the generated benzyl cation can cause S-alkylation. |
| Racemization Risk | Cysteine is inherently prone to racemization during coupling, and the bulky Trt group does not completely prevent this. | Can exhibit a lower tendency for racemization compared to Trt in some contexts. | Similar racemization risk to other strategies during the coupling step. |
| Common Impurities | Tritylated side products, oxidized peptide, deletion sequences. | Incompletely deprotected peptide, byproducts from mercury or iodine treatment. | Benzylated side products, oxidized peptide, deletion sequences. |
Experimental Protocols
To provide a clear comparison, the following are detailed protocols for the synthesis of a model peptide, H-Ala-Gly-D-Cys-Phe-NH₂, using the three different Boc-D-Cys derivatives on an MBHA resin.
General Boc-SPPS Cycle
This cycle is repeated for each amino acid coupling.
Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Synthesis with this compound
-
Resin Preparation: Swell MBHA resin in dichloromethane (DCM).
-
Peptide Assembly: Synthesize the peptide chain using the general Boc-SPPS cycle. For the cysteine coupling step, use this compound.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of anhydrous HF, anisole, and p-cresol (90:5:5 v/v/v). For peptides with multiple cysteine residues, p-thiocresol can also be included.
-
Cool the reaction vessel to -5 to 0°C and add the cleavage cocktail.
-
Stir for 1-2 hours at 0°C.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Protocol 2: Synthesis with Boc-D-Cys(Acm)-OH
-
Resin Preparation and Peptide Assembly: Follow steps 1 and 2 as in Protocol 1, using Boc-D-Cys(Acm)-OH for the cysteine coupling.
-
Final Cleavage (Acm group remains):
-
Perform the HF cleavage as described in Protocol 1, Step 3. The Acm group will remain on the cysteine residue.
-
-
Acm Group Deprotection (Post-Cleavage):
-
Dissolve the crude Acm-protected peptide in a suitable solvent.
-
Treat with mercury(II) acetate in aqueous acetic acid, followed by hydrogen sulfide, or treat with iodine in methanol to effect deprotection and disulfide bond formation.
-
Purify the final deprotected peptide by HPLC.
-
Protocol 3: Synthesis with Boc-D-Cys(Bzl)-OH
-
Resin Preparation and Peptide Assembly: Follow steps 1 and 2 as in Protocol 1, using Boc-D-Cys(Bzl)-OH for the cysteine coupling.
-
Final Cleavage and Deprotection:
-
Follow the HF cleavage procedure as described in Protocol 1, Step 3. The Bzl group is removed under these strong acid conditions. It is crucial to use effective scavengers like anisole to trap the generated benzyl carbocations and prevent S-alkylation.
-
HPLC Analysis Protocol
The purity of the crude peptides from each synthesis protocol is assessed by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A.
Expected HPLC Profiles and Comparative Analysis
The choice of cysteine protecting group will directly impact the impurity profile observed in the HPLC analysis of the crude product.
Caption: Comparison of workflows and expected impurities for different Cys protecting groups.
-
This compound: The primary challenge with the Trt group is the generation of the stable trityl cation during acid cleavage. Inefficient scavenging can lead to re-attachment to the cysteine thiol or alkylation of other susceptible residues like tryptophan or methionine, resulting in side-product peaks in the HPLC chromatogram. Cysteine is also known to be susceptible to racemization during the activation/coupling step, which would result in diastereomeric impurities that may or may not be resolved from the main peak depending on the peptide sequence and HPLC conditions.
-
Boc-D-Cys(Acm)-OH: The HPLC of the crude product after HF cleavage will show the Acm-protected peptide. The subsequent deprotection step introduces potential for other impurities. Incomplete removal of the Acm group will be a major impurity. The use of iodine can lead to oxidative side reactions if not carefully controlled. The advantage is that the orthogonal nature of the Acm group allows for purification of the protected peptide before the final deprotection, potentially leading to a cleaner final product.
-
Boc-D-Cys(Bzl)-OH: Similar to the Trt group, the Bzl group is removed during strong acid cleavage, generating benzyl carbocations that can cause S-alkylation. This would appear as a distinct peak in the HPLC with a mass increase of +90 Da. The efficiency of the scavenger cocktail is paramount to obtaining a high-purity crude product.
Conclusion
The HPLC analysis of peptides synthesized with This compound provides a streamlined approach as deprotection occurs in a single final step. However, this convenience comes with the risk of side reactions from the trityl cation, necessitating careful optimization of the cleavage cocktail. For peptides where stereochemical purity is paramount, the potential for racemization during coupling must be considered and mitigated through the use of appropriate coupling reagents and conditions.
In comparison, Boc-D-Cys(Acm)-OH offers an orthogonal strategy that can be beneficial for complex peptides requiring selective disulfide bond formation. While the multi-step deprotection can be a drawback, it allows for intermediate purification and potentially a cleaner final product, albeit with the risk of impurities from the deprotection reagents themselves. Boc-D-Cys(Bzl)-OH represents a robust, more traditional approach, but like the Trt group, it requires efficient scavenging during cleavage to prevent alkylation side products.
Ultimately, the choice of cysteine protecting group in Boc-SPPS is a strategic decision that depends on the specific requirements of the target peptide, the desired disulfide bonding pattern, and the tolerance for particular side reactions. A thorough HPLC analysis of the crude peptide is essential to identify and quantify these impurities, guiding the subsequent purification strategy.
References
Mass Spectrometry of Peptides Containing Boc-D-Cys(Trt)-OH: A Comparative Guide
For researchers and scientists engaged in drug development and peptide chemistry, the accurate mass spectrometric analysis of synthetic peptides is paramount. The use of protecting groups is essential during peptide synthesis, and their behavior during mass analysis can significantly impact data quality. This guide provides a comparative analysis of the mass spectrometry of peptides containing the commonly used protected amino acid, Boc-D-Cys(Trt)-OH, versus other cysteine protection strategies.
Performance Comparison of Cysteine Protecting Groups in Mass Spectrometry
The choice of a protecting group for cysteine residues can influence ionization efficiency, fragmentation patterns, and the overall success of mass spectrometric analysis. The bulky and acid-labile nature of the tert-butoxycarbonyl (Boc) and trityl (Trt) groups on this compound presents both advantages and challenges compared to other common cysteine protecting groups.
A key consideration is the potential for in-source fragmentation or loss of the protecting groups during the ionization process. The acid lability of the Trt group can lead to its partial or complete cleavage in the acidic environment of some mass spectrometry matrices and solvents.[1] Similarly, the Boc group is known to undergo characteristic fragmentation upon collisional activation.
Below is a qualitative comparison of the mass spectrometric behavior of peptides containing this compound with those containing other frequently used cysteine protecting groups.
| Protecting Group | Ionization Method Suitability | Expected Fragmentation Behavior | Potential for In-Source Decay/Loss | Notes |
| This compound | ESI, MALDI | - Loss of isobutylene (56 Da) from Boc group[2][3]- Loss of the entire Boc group (100 Da)[4][5]- Loss of the trityl cation (243 Da) | High, especially for the Trt group with acidic MALDI matrices. | The large size of the Trt group may decrease ionization efficiency. The multiple fragmentation pathways for both Boc and Trt can complicate spectral interpretation. |
| Acetamidomethyl (Acm) | ESI, MALDI | Generally stable during CID. | Low. | Acm is a stable protecting group that typically remains intact during MS analysis, simplifying the spectra. |
| Carboxymethyl (Cam) | ESI, MALDI | Stable during CID. | Low. | Similar to Acm, it provides a stable modification for MS analysis. |
| tert-Butyl (tBu) | ESI, MALDI | Can undergo neutral loss of isobutylene (56 Da). | Moderate. | The fragmentation behavior is simpler than that of this compound. |
| S-Nitropyridyl (Npys) | ESI, MALDI | Can lead to specific fragmentation pathways depending on the peptide sequence. | Moderate. | Can be used for specific disulfide bond formation strategies. |
Experimental Protocols
Detailed methodologies are crucial for reproducible mass spectrometric analysis. Below are representative protocols for the analysis of peptides containing protected cysteine residues.
Sample Preparation for ESI-MS
-
Peptide Solubilization: Dissolve the purified peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1-10 pmol/µL.
-
Desalting (Optional but Recommended): Use a C18 ZipTip or equivalent solid-phase extraction method to remove salts and other impurities that can suppress ionization. Elute the peptide with an appropriate solvent, typically 50-80% acetonitrile with 0.1% formic acid.
-
Direct Infusion or LC-MS: The desalted peptide solution can be directly infused into the electrospray source or injected into a liquid chromatography system coupled to the mass spectrometer for separation prior to analysis.
Mass Spectrometry Parameters for ESI-MS/MS
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Collision Gas: Argon is commonly used.
-
Collision Energy: This will need to be optimized for the specific peptide and instrument. A starting point is typically 20-35 eV. For peptides with bulky protecting groups like Trt, a higher collision energy may be required to induce fragmentation of the peptide backbone in addition to the loss of the protecting group.
-
MS1 Scan Range: m/z 300-2000.
-
MS2 Scan Range: m/z 100 to a value slightly higher than the precursor ion m/z.
Visualizing Fragmentation and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in mass spectrometry.
Caption: Fragmentation of a Boc-Cys(Trt) peptide.
Caption: Peptide analysis workflow.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires careful consideration of the labile nature of both the Boc and Trt protecting groups. While their presence can lead to characteristic neutral losses that aid in the identification of modified peptides, they can also complicate spectral interpretation and potentially reduce the efficiency of backbone fragmentation. In contrast, smaller and more stable protecting groups like Acm or Cam generally yield simpler mass spectra. The choice of protecting group should, therefore, be guided by both the synthetic strategy and the requirements of the subsequent mass spectrometric analysis. Understanding the fragmentation behavior of these protecting groups and optimizing instrument parameters are critical for obtaining high-quality, unambiguous data in peptide research and development.
References
- 1. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Boc-D-Cys(Trt)-OH: Applications, Performance, and Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is paramount for the successful solid-phase peptide synthesis (SPPS) of complex and therapeutically relevant peptides. This guide provides a comprehensive literature review and comparative analysis of N-α-Boc-S-trityl-D-cysteine (Boc-D-Cys(Trt)-OH), a key building block for incorporating D-cysteine into peptide chains. We delve into its applications, performance characteristics, and compare it with alternative cysteine protection strategies, supported by experimental data and detailed protocols.
Introduction to this compound in Peptide Synthesis
This compound is a widely utilized amino acid derivative in Boc-based solid-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group, which is readily removed by mild acid treatment (e.g., trifluoroacetic acid, TFA) during each cycle of peptide elongation. The bulky trityl (Trt) group offers robust protection for the thiol side chain of D-cysteine, preventing its unwanted oxidation to form disulfide bonds and other side reactions during synthesis. The incorporation of D-amino acids, such as D-cysteine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.
One notable application of this compound is in the total synthesis of spiruchostatin A, a potent histone deacetylase (HDAC) inhibitor with potential as an anticancer agent. Its synthesis highlights the importance of this building block in accessing complex, biologically active natural products.
Performance Comparison of Cysteine Protecting Groups
The choice of the thiol protecting group for cysteine is a critical determinant of the success of a peptide synthesis, directly impacting yield, purity, and the extent of side reactions, most notably racemization. While the Trityl (Trt) group is a workhorse in both Boc and Fmoc strategies, several alternatives exist, each with its own set of advantages and disadvantages.
Racemization of Cysteine Derivatives
Cysteine is particularly susceptible to racemization during peptide coupling, a side reaction that can significantly complicate purification and compromise the biological activity of the final peptide. The α-proton of cysteine is more acidic than that of other amino acids, making it prone to abstraction under basic conditions often employed in coupling reactions.
While direct quantitative data comparing the racemization of various Boc-D-Cys(X)-OH derivatives is scarce in the literature, extensive studies on their L-cysteine counterparts in the more commonly used Fmoc-SPPS provide valuable insights. The trends observed in Fmoc chemistry are generally applicable to Boc chemistry, as the fundamental mechanisms of racemization are similar.
Table 1: Comparative Racemization of Fmoc-L-Cys(X)-OH Derivatives with Different Coupling Reagents
| Thiol Protecting Group (X) | Coupling Reagent | Base | % D-Cys Epimer Formation | Reference |
| Trityl (Trt) | HBTU | DIEA | 5-33% (with pre-activation) | [1][2] |
| Trityl (Trt) | HBTU | Collidine | Significantly reduced vs. DIEA | [1][2] |
| Trityl (Trt) | DIC/HOBt | - | <1% | [1] |
| Acetamidomethyl (Acm) | HBTU | DIEA | Lower than Trt | |
| Tetrahydropyranyl (Thp) | DIPCDI/Oxyma Pure | - | 0.74% | |
| Diphenylmethyl (Dpm) | DIPCDI/Oxyma Pure | - | 6.8% |
Data is for Fmoc-L-Cys(X)-OH and should be considered indicative for Boc-D-Cys(X)-OH.
As the data suggests, the combination of a bulky protecting group like Trityl with strong activating reagents (e.g., HBTU) and a strong base (e.g., DIEA) can lead to significant racemization. The use of carbodiimide activators like DIC with an additive such as HOBt, which proceeds under more neutral conditions, dramatically reduces this side reaction. Alternatives to the Trityl group, such as Tetrahydropyranyl (Thp), have also been shown to be effective in minimizing racemization.
Comparison of Common Thiol Protecting Groups in Boc-SPPS
| Protecting Group | Key Advantages | Key Disadvantages | Cleavage Conditions |
| Trityl (Trt) | Widely used, cost-effective. | Prone to racemization with strong activating agents/bases. | HF, TFMSA, or a TFA "cleavage cocktail". |
| Acetamidomethyl (Acm) | Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation (orthogonal). Less prone to racemization than Trt. | Requires a separate deprotection step (e.g., mercury(II) acetate or iodine). | Mercury(II) acetate, Iodine. |
| 4-Methoxytrityl (Mmt) | More acid-labile than Trt, allowing for selective on-resin deprotection. | Potential for S-alkylation side reactions. | 1-2% TFA in DCM. |
| S-tert-butylthio (StBu) | Stable to TFA, providing an orthogonal protection strategy. | Can lead to β-elimination side reactions. | Reducing agents (e.g., thiols, phosphines). |
Experimental Protocols
General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines a typical manual synthesis cycle on a Merrifield resin.
1. Resin Swelling and Preparation:
-
Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and then dimethylformamide (DMF) (3x).
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
3. Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3x).
4. Amino Acid Coupling (Example with DIC/HOBt):
-
In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
5. Washing:
-
After a complete coupling, wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum if the synthesis is complete, or proceed to the next deprotection step.
Final Cleavage and Deprotection (HF Cleavage)
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
1. Preparation:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add scavengers to the vessel. A common mixture for Cys(Trt)-containing peptides is anisole, dimethyl sulfide (DMS), and p-thiocresol.
2. HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
3. HF Removal and Peptide Precipitation:
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.
-
Filter the peptide and wash it several times with cold ether to remove scavengers and cleavage byproducts.
4. Peptide Purification:
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in an appropriate solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Key Concepts
To better illustrate the processes described, the following diagrams outline the general workflow of Boc-SPPS and the mechanism of cysteine racemization.
References
A Comparative Guide: Navigating Boc and Fmoc Chemistry for Cysteine-Containing Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides is a critical yet challenging endeavor. The unique reactivity of cysteine's thiol side chain necessitates a carefully chosen synthetic strategy to prevent side reactions and ensure the desired product's integrity. The two dominant solid-phase peptide synthesis (SPPS) methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), each offer a distinct set of advantages and disadvantages in this context. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the optimal strategy for your research.
The primary distinction between Boc and Fmoc chemistries lies in their Nα-amino group protection and deprotection schemes. Boc chemistry utilizes an acid-labile protecting group, requiring strong acid for deprotection in each cycle, while Fmoc chemistry employs a base-labile protecting group, allowing for milder reaction conditions.[1] This fundamental difference has significant implications for the synthesis of peptides containing the sensitive amino acid, cysteine.
Performance Comparison: Boc vs. Fmoc for Cysteine-Containing Peptides
The choice between Boc and Fmoc strategies for synthesizing cysteine-containing peptides hinges on several factors, including the peptide's sequence, length, and the propensity for side reactions like racemization and aggregation.
| Parameter | Boc Chemistry | Fmoc Chemistry |
| Nα-Deprotection | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Racemization of Cys | Generally lower risk due to the absence of a base in deprotection steps. | Higher risk, particularly at the C-terminus, due to base-catalyzed epimerization.[2][3] Can be mitigated with specific protecting groups and coupling reagents.[4] |
| Side Reactions | Alkylation of Cys by carbocations generated during deprotection (can be suppressed with scavengers). | β-elimination of the cysteine side chain followed by addition of piperidine, especially at the C-terminus.[5] |
| Aggregation | Often preferred for hydrophobic or aggregation-prone sequences as the repeated acid treatments can disrupt secondary structures. | Can be problematic for aggregating sequences. |
| Compatibility | Less compatible with acid-sensitive modifications. | More suitable for peptides with acid-labile post-translational modifications. |
| Automation | Less common in modern automated synthesizers. | Standard for automated peptide synthesis. |
| Safety | Requires handling of highly corrosive and toxic HF. | Generally safer, avoiding the need for HF. |
Key Advantages of Boc Chemistry for Cysteine-Containing Peptides
While Fmoc chemistry is the more widely adopted method in modern peptide synthesis, Boc chemistry presents distinct advantages, particularly for challenging cysteine-containing sequences.
Reduced Racemization: The acidic deprotection steps in Boc chemistry circumvent the base-induced epimerization of cysteine residues, a significant concern in Fmoc SPPS, especially for C-terminal cysteines.
Superior for Aggregating Peptides: For hydrophobic peptides or sequences prone to aggregation, the repetitive TFA treatments in Boc-SPPS help to disrupt interchain hydrogen bonding, leading to higher crude purity and yields.
Avoidance of Piperidine Adducts: Boc chemistry is not susceptible to the formation of 3-(1-piperidinyl)alanine, a common side product in the Fmoc synthesis of C-terminal cysteine peptides.
Experimental Protocols
To illustrate the practical application of both strategies, detailed protocols for the synthesis of a model dipeptide, Ac-Cys-Ser-NH₂, are provided below.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Preparation:
-
Swell Merrifield resin in dichloromethane (DCM).
-
Wash the resin with DCM and then with N,N-dimethylformamide (DMF).
2. First Amino Acid Coupling (Boc-Ser(Bzl)-OH):
-
Couple Boc-Ser(Bzl)-OH to the resin using a suitable coupling agent like DCC or HBTU in DMF.
-
Monitor the reaction completion using the Kaiser test.
3. Boc Deprotection:
-
Treat the resin with 30-50% trifluoroacetic acid (TFA) in DCM to remove the Boc group.
-
Wash the resin with DCM and isopropanol.
4. Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
5. Second Amino Acid Coupling (Boc-Cys(Acm)-OH):
-
Couple Boc-Cys(Acm)-OH using a suitable coupling agent in DMF.
-
Monitor the reaction completion.
6. N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride and DIEA in DCM.
7. Final Cleavage:
-
Treat the peptidyl-resin with a strong acid cocktail, such as HF/anisole (9:1), to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Swell Rink Amide resin in DMF.
2. First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):
-
Couple Fmoc-Ser(tBu)-OH to the resin using a coupling agent such as HBTU and DIEA in DMF.
-
Monitor the reaction completion with the Kaiser test.
3. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
4. Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Couple Fmoc-Cys(Trt)-OH using a coupling agent like HCTU and DIEA in DMF.
-
Monitor the reaction completion.
5. N-terminal Acetylation:
-
Perform Fmoc deprotection.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5) to cleave the peptide and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
Signaling Pathways and Experimental Workflows
To visually represent the core processes of each synthetic strategy, the following diagrams have been generated.
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Conclusion
The decision between Boc and Fmoc chemistry for the synthesis of cysteine-containing peptides is not a one-size-fits-all scenario. While the milder conditions and amenability to automation have made Fmoc the more prevalent strategy, Boc chemistry remains an indispensable tool, particularly for overcoming challenges associated with racemization and aggregation in complex cysteine-containing peptides. A thorough understanding of the nuances of each methodology, including their respective side reactions and mitigation strategies, is crucial for the successful synthesis of high-purity peptides for research and drug development.
References
A Comparative Guide to the Synthesis of Cysteine-Containing Peptides Using Boc-D-Cys(Trt)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acids is paramount to achieving high yields and purity. Cysteine, with its reactive thiol side chain, presents a particular challenge, necessitating robust protection to prevent unwanted disulfide bond formation and other side reactions. This guide provides an objective comparison of Boc-D-Cys(Trt)-OH with other common alternatives in Boc-based SPPS, supported by established chemical principles and experimental considerations.
Performance Comparison of Cysteine Protecting Groups in Boc-SPPS
The choice of a thiol protecting group for cysteine in Boc-SPPS significantly impacts the synthesis strategy, particularly concerning deprotection and final cleavage conditions. The trityl (Trt) group, utilized in this compound, is a bulky and acid-labile protecting group. Its performance is best evaluated in comparison to other commonly used S-protecting groups in the Boc strategy, such as acetamidomethyl (Acm) and S-tert-butyl (StBu).
| Protecting Group | Key Characteristics | Advantages in Boc-SPPS | Disadvantages in Boc-SPPS |
| Trityl (Trt) | Acid-labile, bulky | Removed simultaneously with the N-terminal Boc group and cleavage from most resins using moderate to strong acids (e.g., TFA).[1][2] The bulkiness can help minimize certain side reactions. | The trityl cation released during deprotection can lead to side reactions with other nucleophilic residues like tryptophan and methionine if not properly scavenged.[3] |
| Acetamidomethyl (Acm) | Stable to TFA, cleaved by mercury(II) acetate or iodine.[4] | Orthogonal to the Boc deprotection and final HF cleavage, allowing for selective disulfide bond formation on-resin or post-cleavage.[4] | Requires a separate deprotection step, which can add complexity and introduce harsh reagents (mercury). |
| S-tert-butyl (StBu) | Stable to TFA, cleaved by reducing agents or with strong acids like TFMSA. | Can be used when a free thiol is desired after TFA cleavage and purification. | Requires specific and often harsh conditions for removal, which may not be compatible with all peptides. |
Experimental Protocols
A successful peptide synthesis campaign relies on well-defined and optimized protocols. Below is a general methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS on a Merrifield resin.
General Manual Boc-SPPS Cycle for this compound Incorporation
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours.
-
Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain and add a fresh 25-50% TFA/DCM solution and agitate for 20-30 minutes to remove the Boc group.
-
Wash the resin with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Following the completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups, including the S-trityl group, are removed.
-
Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing Trp or Met, scavengers are crucial to prevent alkylation by the trityl cation. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
To visually represent the process, the following diagrams illustrate the key workflows in Boc-SPPS.
References
A Comparative Guide to Coupling Reagents for Boc-D-Cys(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: Optimizing the incorporation of the sterically hindered amino acid Boc-D-Cys(Trt)-OH is crucial for the successful synthesis of complex peptides. The choice of coupling reagent significantly impacts reaction efficiency, yield, and the preservation of stereochemical integrity. This guide provides an objective comparison of common coupling reagents, supported by experimental data and detailed protocols, to facilitate informed decisions in your peptide synthesis workflows.
The selection of an appropriate coupling reagent is a critical parameter in solid-phase peptide synthesis (SPPS), directly influencing the outcomes of the acylation reaction. This is particularly true for sterically demanding building blocks like this compound, where inefficient coupling can lead to deletion sequences and reduced overall yield. Furthermore, cysteine residues are known to be susceptible to racemization during the activation step, a side reaction that can compromise the biological activity of the final peptide. This guide compares the performance of several widely used coupling reagents—HBTU, HATU, PyBOP, and DIC/HOBt—in the context of this compound incorporation.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is often a trade-off between reaction speed, coupling yield, and the degree of side reactions, most notably racemization. While direct side-by-side quantitative yield data for the coupling of this compound with various reagents is not extensively documented in a single study, a qualitative and representative comparison can be drawn from existing literature and related experimental data.
Uronium/aminium salt-based reagents like HBTU and HATU are known for their high reactivity and rapid coupling kinetics.[1] They are often the reagents of choice for difficult couplings. However, their activation mechanism typically requires the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), which can increase the risk of racemization for sensitive amino acids like cysteine.[2] Phosphonium salt-based reagents, such as PyBOP, are also highly effective and can be a good alternative to uronium salts.[3]
Carbodiimide-based reagents, particularly when used with additives like 1-hydroxybenzotriazole (HOBt), offer a more classical approach. The DIC/HOBt combination is well-regarded for its ability to suppress racemization.[4]
| Coupling Reagent | Class | Key Features | Representative Yield | Racemization Risk |
| HBTU | Uronium Salt | Highly efficient, fast reaction times, and low racemization when used with an additive like HOBt.[1] | >99% (qualitative) | Moderate to High |
| HATU | Uronium Salt | Similar to HBTU but often reacts faster with less epimerization during coupling. | >99% (qualitative) | Moderate to High |
| PyBOP | Phosphonium Salt | Known for high reactivity and ability to couple sterically hindered amino acids. | Very Good | Moderate |
| DIC/HOBt | Carbodiimide | Classic and effective method for minimizing racemization. | Good | Low |
Note on Yield Data: The yields presented are representative of peptide coupling reactions and are intended for comparative purposes. Actual yields can vary significantly based on the specific peptide sequence, resin, and reaction conditions. Monitoring the coupling reaction (e.g., via a Kaiser test) is always recommended to ensure completion.
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound amino group using different coupling reagents. These protocols assume a standard manual solid-phase peptide synthesis (SPPS) workflow.
Protocol 1: Coupling with HBTU/DIEA
This protocol is suitable for routine couplings where high efficiency is desired.
Materials:
-
Resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents, optional but recommended)
-
DIEA (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection (if applicable): Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, Isopropanol, and then DMF.
-
Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 minutes) and wash with DMF.
-
Activation: In a separate vessel, dissolve this compound, HBTU, and HOBt (if used) in DMF. Add DIEA to the solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling with HATU/DIEA
This protocol is recommended for difficult couplings or when faster reaction times are needed.
Materials:
-
Resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
DIEA (6 equivalents)
-
Anhydrous DMF
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA to the solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the neutralized resin.
-
Reaction: Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitoring: Monitor the reaction completion with the Kaiser test.
-
Washing: Wash the resin as described in Protocol 1.
Protocol 3: Coupling with DIC/HOBt
This protocol is the recommended choice for minimizing the risk of racemization.
Materials:
-
Resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HOBt (3 equivalents)
-
DIC (3 equivalents)
-
Anhydrous DMF
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.
-
Coupling: Add the this compound/HOBt solution to the neutralized resin.
-
Initiation: Add DIC to the reaction vessel.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion with the Kaiser test.
-
Washing: Wash the resin as described in Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.
Logical Relationships in Reagent Selection
The choice of coupling reagent involves balancing several factors. The diagram below illustrates the key considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02650K [pubs.rsc.org]
Assessing the Impact of Boc-D-Cys(Trt)-OH on Final Peptide Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cysteine residues into synthetic peptides is a critical step in the development of therapeutics and research tools, owing to the unique reactivity of the thiol side chain. The choice of protecting group for the cysteine thiol is paramount to achieving high final peptide purity by minimizing side reactions during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Boc-D-Cys(Trt)-OH with alternative cysteine derivatives, supported by experimental data, to inform the selection of the optimal building block for your synthesis strategy.
Performance Comparison of Cysteine Protecting Groups
The selection of a cysteine protecting group significantly influences the purity of the final peptide by mitigating common side reactions such as epimerization (racemization) and the formation of piperidinyl-alanine adducts, particularly when cysteine is the C-terminal residue. The trityl (Trt) group, while widely used, is known to be susceptible to these side reactions under the basic conditions of Fmoc deprotection.
Below is a summary of quantitative data from a comparative study on a model tripeptide (H-Leu-Ala-Cys-OH) to assess the extent of these side reactions with various protecting groups.
| Protecting Group | % Epimerization (D-Cys) | % N-piperidinyl-Ala Formation | Total Side Products (%) |
| Trt (Trityl) | 3.3 | 1.5 | 4.8 |
| Mmt (4-Methoxytrityl) | 1.8 | 0.8 | 2.6 |
| Thp (Tetrahydropyranyl) | 0.7 | 0.3 | 1.0 |
| Acm (Acetamidomethyl) | 5.2 | 2.1 | 7.3 |
| StBu (S-tert-butylthio) | 4.5 | 1.8 | 6.3 |
Data synthesized from a study on a model peptide to evaluate side reactions associated with different Cys protecting groups.[1]
As the data indicates, protecting groups such as Mmt and Thp show a reduced propensity for both epimerization and N-piperidinyl-Ala formation compared to the more commonly used Trt group.[1] Acm and StBu protecting groups resulted in a higher percentage of total side products in this particular study.
Key Side Reactions Associated with Trityl Protection
The use of this compound can introduce specific impurities into the final peptide product. Understanding these side reactions is crucial for optimizing synthesis and purification protocols.
| Side Reaction | Description | Mitigation Strategies |
| Racemization/Epimerization | The abstraction of the α-proton of the C-terminal cysteine residue under basic conditions (e.g., piperidine for Fmoc removal) can lead to the formation of the D-epimer.[1][2] | Use of sterically hindered bases (e.g., 2,4,6-collidine instead of N-methylmorpholine), selection of a less base-labile resin (e.g., 2-chlorotrityl resin), or choosing a protecting group less prone to this side reaction (e.g., Thp).[3] |
| N-piperidinyl-Ala Formation | Base-catalyzed β-elimination of the protected thiol group can form a dehydroalanine intermediate, which can then react with piperidine to form an N-piperidinyl-alanine adduct. | Utilizing a bulky protecting group like trityl can minimize but not eliminate this side reaction. Alternative protecting groups like Mmt and Thp have shown lower formation of this adduct. |
| S-alkylation | During acid-mediated cleavage from resins like Wang or Rink Amide, the acid-labile trityl group can be cleaved, and the resulting free thiol can be alkylated by reactive species generated from the linker. | The use of scavengers such as triisopropylsilane (TIS) in the cleavage cocktail is essential to quench reactive cations. |
| Premature Deprotection | The acid lability of the trityl group can lead to its premature removal during repeated acid treatments in Boc-SPPS, exposing the reactive thiol group to undesired side reactions. | Careful control of acid concentration and treatment times during Boc deprotection is necessary. |
| Trityl Cation Side Reactions | Upon cleavage, the stable trityl cation can lead to the alkylation of sensitive residues like tryptophan and methionine if not effectively scavenged. | A cleavage cocktail containing a combination of scavengers (e.g., water, TIS, and a thiol like 1,2-ethanedithiol) is crucial. |
Experimental Protocols
To provide a framework for assessing the impact of this compound on peptide purity, a general experimental protocol for the solid-phase synthesis of a model peptide is outlined below. This protocol can be adapted to compare different cysteine protecting groups under identical conditions.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., H-Tyr-Gly-Gly-Phe-Cys-OH)
This protocol utilizes a standard Fmoc/tBu strategy on a 2-chlorotrityl chloride resin to minimize C-terminal cysteine racemization.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Cys(Trt)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
First Amino Acid Loading:
-
Dissolve Fmoc-Cys(Trt)-OH (2 equivalents) and N,N-diisopropylethylamine (DIEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and react for 1-2 hours.
-
Cap any unreacted sites with a solution of DCM/Methanol/DIEA (17:2:1) for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Peptide Chain Elongation (for each subsequent amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis of Peptide Purity by RP-HPLC
Instrumentation:
-
RP-HPLC system with a C18 column.
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
Integrate the peak areas to determine the percentage purity of the target peptide and quantify any impurities.
Visualizing Workflows and Pathways
To further clarify the experimental process and the chemical transformations involved, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Boc-D-Cys(Trt)-OH: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Boc-D-Cys(Trt)-OH is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this protected amino acid, minimizing risks and ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). According to safety data sheets, this compound may cause skin and eye irritation, and inhalation of dust can be harmful.[1]
Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect for tears before use and never reuse disposable gloves. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat is essential to protect against spills. For larger quantities or splash risks, a chemical-resistant apron is advised. |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask (type N95 or equivalent) when handling the solid compound to avoid inhaling dust particles. All handling of the solid should ideally be performed in a certified chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and authorized hazardous or special waste collection service.[1] Never dispose of this chemical down the drain or in regular trash.
Waste Identification and Segregation
-
Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any materials used to clean up spills.
-
Liquid Waste: This includes any solutions containing this compound.
-
Segregation: At the point of generation, keep solid and liquid waste streams separate. Do not mix this waste with other incompatible chemical waste streams.
Containerization
-
Solid Waste: Collect in a clearly labeled, sealable container. A sturdy plastic container with a screw-top lid is recommended to prevent breakage and leakage.
-
Liquid Waste: Collect in a separate, compatible, and clearly labeled waste container. Ensure the container material is resistant to the solvents used.
Labeling
Properly label all waste containers. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., Irritant)
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Storage
-
Store sealed waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Ensure the container is kept tightly closed when not in use.[1]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to schedule a pickup for the waste.
-
Follow all institutional procedures for waste manifest and pickup.
Accidental Spill Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as listed in the table above.
-
Containment and Cleanup:
-
For dry spills: Use dry clean-up procedures to avoid generating dust. Carefully sweep or vacuum the spilled material. Place the collected material into a labeled, sealable container for disposal.
-
For wet spills (if dissolved): Use an inert absorbent material (such as vermiculite or sand) to contain the spill. Scoop the absorbed material into a designated waste container.
-
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Understanding the Hazards: Boc and Trityl Protecting Groups
The disposal procedures are in place due to the nature of the chemical, including its protecting groups:
-
Boc (tert-Butoxycarbonyl) Group: This group is acid-labile. Upon decomposition, particularly under acidic conditions, it can release flammable isobutylene gas and the t-butyl cation, which can alkylate other molecules. Therefore, it is crucial to avoid mixing Boc-containing waste with strong acids.
-
Trityl (Trt) Group: The trityl group is also sensitive to acidic conditions and can be removed to generate the trityl cation. While the trityl group itself is bulky and relatively stable, its cleavage can lead to the formation of byproducts.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound Waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a safer research environment and environmental protection. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-d-cys(trt)-oh
For researchers, scientists, and professionals in drug development, the safe and efficient handling of specialized reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Boc-d-cys(trt)-oh, a key building block in peptide synthesis. Adherence to these protocols will mitigate risks, ensure experimental integrity, and foster a culture of safety within the laboratory.
Immediate Safety and Hazard Information
This compound is a solid reagent that requires careful handling to avoid irritation and potential allergic reactions. The primary hazards associated with this compound are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. Therefore, minimizing dust generation and direct contact is crucial.
In case of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists[1].
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles with side shields are required to protect against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Chemical-resistant nitrile gloves are essential. For prolonged handling or when there is a risk of direct contact, double-gloving is recommended. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Dust Mask or Respirator | For procedures that may generate dust, such as weighing, a NIOSH-approved N95 dust mask or a respirator is necessary[2]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and contamination. All handling of this compound solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage class code for this combustible solid is 11[2].
2. Weighing and Dispensing:
-
Designate a specific area within a chemical fume hood for weighing.
-
To minimize dust, use a micro-spatula and handle the solid gently.
-
Weigh the desired amount of the compound into a tared, sealed container.
-
Close the primary container tightly immediately after dispensing.
3. Solution Preparation:
-
In the fume hood, slowly add the weighed solid to the desired solvent in a suitable flask.
-
Gently swirl or stir the mixture to dissolve the solid. Avoid vigorous shaking to prevent aerosolization.
4. Experimental Use (Example: Solid-Phase Peptide Synthesis Coupling):
-
Activation: In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU) in a suitable solvent like DMF. Add a base such as DIEA to begin the activation[3].
-
Coupling: Transfer the activated amino acid solution to the resin-bound peptide in the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for the specified time, typically with agitation.
-
Monitoring: Use a qualitative test, such as the Kaiser test, to monitor the completion of the reaction.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
All solid waste contaminated with this compound, including empty vials, weigh boats, gloves, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste" and the full chemical name.
Liquid Waste:
-
Liquid waste from experiments, such as reaction mixtures and washes, should be collected in a separate, labeled hazardous waste container for non-halogenated organic solvents.
-
Waste containing the trityl group should be considered hazardous and disposed of accordingly. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of trityl-containing waste.
Decontamination:
-
All glassware and equipment should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C27H29NO4S | |
| Molecular Weight | 463.59 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 143-146 °C | |
| Storage Class Code | 11 (Combustible Solids) | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P261, P271, P280 |
Visual Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
